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  • Product: Eicosane, 9-cyclohexyl-
  • CAS: 4443-61-2

Core Science & Biosynthesis

Foundational

Synthesis, Structural Elucidation, and Physicochemical Profiling of 9-Cyclohexyleicosane

A Technical Guide for Advanced Hydrocarbon Synthesis and Analysis Executive Summary The engineering of high-molecular-weight branched alkanes is a critical endeavor in tribology, materials science, and analytical chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Advanced Hydrocarbon Synthesis and Analysis

Executive Summary

The engineering of high-molecular-weight branched alkanes is a critical endeavor in tribology, materials science, and analytical chemistry. 9-Cyclohexyleicosane (CAS Registry Number: 4443-61-2)[1] is a complex hydrocarbon consisting of a 20-carbon aliphatic chain (eicosane) with a cyclohexane ring substituted at the C9 position. With a molecular formula of C26H52[2] and a molecular weight of 364.7 g/mol [3], this compound serves as a vital structural model for machine learning predictions of temperature-dependent density and dynamic viscosity in lubricant base oils[4]. Furthermore, it has been identified as a bioactive volatile metabolite in various biological and marine extracts[5].

This whitepaper outlines a highly controlled, self-validating synthetic methodology to produce high-purity 9-cyclohexyleicosane, alongside rigorous analytical protocols for structural verification.

Retrosynthetic Strategy & Mechanistic Rationale

To achieve high regiochemical control and purity, the synthesis of 9-cyclohexyleicosane relies on a bottom-up, three-step linear sequence: Nucleophilic Addition Dehydration Catalytic Hydrogenation .

  • Regiocontrol via Grignard Addition: Utilizing 9-eicosanone and cyclohexylmagnesium bromide strictly dictates the branching point at the C9 position, avoiding the isomeric mixtures commonly produced by Friedel-Crafts alkylation.

  • Isomerization Prevention: Dehydration of the resulting tertiary alcohol is driven by a mild acid catalyst (p-Toluenesulfonic acid). This prevents the carbocation skeletal rearrangements that typically plague heavy alkane synthesis when using strong mineral acids like H 2​ SO 4​ .

  • Selective Saturation: Palladium on carbon (Pd/C) is utilized for the final hydrogenation step. It efficiently reduces the aliphatic alkene without saturating the cyclohexane ring, which would otherwise require harsher conditions and specialized rhodium/ruthenium catalysts.

Synthesis A 9-Eicosanone + Cyclohexyl-MgBr B 9-Cyclohexyleicosan-9-ol (Tertiary Alcohol) A->B Grignard Addition (THF, 0°C to RT) C Cyclohexyleicosene (Alkene Mixture) B->C Dehydration (p-TsOH, Toluene, Reflux) D 9-Cyclohexyleicosane (Target Alkane) C->D Hydrogenation (H2, Pd/C, EtOAc)

Figure 1: Three-step synthetic workflow for 9-cyclohexyleicosane from 9-eicosanone.

Step-by-Step Synthetic Protocol (Self-Validating)

The following methodology is designed to be a self-validating system, incorporating visual cues and intermediate analytical checks to ensure protocol integrity at every phase.

Phase 1: Nucleophilic Addition (Grignard Reaction)

Causality Check: Anhydrous Tetrahydrofuran (THF) is strictly required as the solvent. The oxygen lone pairs in THF coordinate with and stabilize the organomagnesium complex, significantly enhancing its nucleophilicity compared to non-coordinating solvents.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an argon atmosphere.

  • Activation: Suspend magnesium turnings (1.2 eq) in 20 mL of anhydrous THF. Add a single crystal of iodine to activate the magnesium surface (validated by the fading of the iodine color).

  • Initiation: Add cyclohexyl bromide (1.1 eq) dropwise via the dropping funnel to initiate Grignard formation, maintaining a gentle reflux.

  • Addition: Once the magnesium is consumed, cool the reaction mixture to 0°C using an ice bath to minimize enolization of the ketone. Dissolve 9-eicosanone (1.0 eq) in 50 mL of anhydrous THF and add it dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NH 4​ Cl.

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield crude 9-cyclohexyleicosan-9-ol.

Phase 2: Acid-Catalyzed Dehydration

Causality Check: Toluene is utilized as the solvent to enable the azeotropic removal of water via a Dean-Stark trap. According to Le Chatelier's principle, the continuous removal of water permanently drives the equilibrium toward alkene formation.

  • Setup: Transfer the crude tertiary alcohol to a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Dissolve in 100 mL of toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reflux: Heat the mixture to reflux. The reaction is visually validated as complete when water ceases to collect in the Dean-Stark trap (typically 4-6 hours).

  • Neutralization: Cool the solution to room temperature, wash with saturated aqueous NaHCO 3​ to neutralize the acid, and extract with ethyl acetate. Dry over MgSO 4​ and evaporate the solvent to isolate the cyclohexyleicosene intermediate.

Phase 3: Catalytic Hydrogenation

Causality Check: 10% Pd/C at moderate pressure (50 psi) provides the exact thermodynamic environment needed to reduce the unhindered aliphatic double bond without triggering the ring-opening or saturation of the cyclohexane moiety.

  • Preparation: Dissolve the alkene intermediate in 50 mL of ethyl acetate in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C, 0.1 eq) carefully under an argon blanket to prevent autoignition.

  • Pressurization: Purge the vessel with hydrogen gas three times, then pressurize to 50 psi. Stir vigorously at room temperature for 24 hours.

  • Validation: Monitor reaction completion via GC-MS, confirming the total disappearance of the alkene molecular ion.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final product, 9-cyclohexyleicosane .

Analytical Characterization & Validation

To confirm the structural integrity and regiochemistry of the synthesized compound, a dual-pronged analytical approach using GC-MS and Multinuclear NMR is mandatory.

Analysis Sample Synthesized 9-Cyclohexyleicosane GCMS GC-MS Analysis (m/z 364.7, 57, 55) Sample->GCMS Structural integrity & Purity NMR Multinuclear NMR (1H & 13C Profiling) Sample->NMR Regiochemistry confirmation Tribology Physicochemical Testing (Viscosity, Density) Sample->Tribology Lubricant profiling

Figure 2: Analytical validation and physicochemical profiling workflow.

Mass Spectrometry (GC-MS)

The electron ionization (EI) mass spectrum of 9-cyclohexyleicosane is characterized by extensive fragmentation, which is highly typical for heavy branched alkanes[1]. The molecular ion [M]+ at m/z 364.7 is detectable but weak, owing to the stability of the secondary and tertiary carbocations formed during fragmentation[3].

Table 1: GC-MS Fragmentation Profile

m/z RatioRelative Abundance / SignificanceSource
364.7 Molecular Ion [M]+ (Confirms intact C26H52 mass)[3]
57 Base Peak (Butyl cation fragment, highly stable)[3]
55 2nd Highest Peak (Cycloalkyl fragment indicator)[3]
83 Cyclohexyl cation (Confirms presence of the ring)[1]

Physicochemical Properties & Tribological Relevance

Because of its unique molecular architecture—combining a long, flexible linear chain with a bulky, rigid cyclic appendage—9-cyclohexyleicosane exhibits highly specific rheological behaviors. It is frequently utilized in training Gaussian process regression-based machine learning models to predict the temperature-dependent density and dynamic viscosity of complex hydrocarbon mixtures[4].

Table 2: Physicochemical and Identification Properties

PropertyValueSource
IUPAC Name icosan-9-ylcyclohexane[3]
CAS Registry Number 4443-61-2[1]
Molecular Formula C26H52[2]
Molecular Weight 364.7 g/mol [3]
XLogP3 (Lipophilicity) 13.5[3]
Topological Polar Surface Area 0 Ų[3]

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20512, Eicosane, 9-cyclohexyl-." PubChem,[Link].

  • National Institute of Standards and Technology. "Eicosane, 9-cyclohexyl-." NIST Chemistry WebBook, SRD 69,[Link].

  • Journal of Chemical Information and Modeling. "Temperature-Dependent Density and Viscosity Prediction for Hydrocarbons: Machine Learning and Molecular Dynamics Simulations." ACS Publications,[Link].

Sources

Exploratory

Natural Occurrence of 9-Cyclohexyleicosane in the Plantae Kingdom and Associated Microbiome: A Technical Guide to Extraction, Profiling, and Pharmacological Implications

Executive Summary The exploration of plant metabolomics has historically focused on alkaloids, terpenes, and flavonoids. However, advanced gas chromatography-mass spectrometry (GC-MS) profiling has increasingly revealed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of plant metabolomics has historically focused on alkaloids, terpenes, and flavonoids. However, advanced gas chromatography-mass spectrometry (GC-MS) profiling has increasingly revealed the presence of complex, long-chain cycloalkanes functioning as critical secondary metabolites. 9-Cyclohexyleicosane (IUPAC: icosan-9-ylcyclohexane) is a prime example of this paradigm shift. Originally considered a purely petrogenic hydrocarbon, this C26H52 compound is now recognized as a naturally occurring lipophilic metabolite synthesized by various terrestrial plants, marine algae, and plant-associated biocontrol fungi.

This whitepaper provides an in-depth technical analysis of 9-cyclohexyleicosane, detailing its physicochemical profile, natural botanical sources, and the self-validating analytical workflows required for its isolation. Furthermore, we explore the ecological causality behind its biosynthesis and its emerging potential in drug development and agricultural biostimulation.

Chemical Profile & Physicochemical Properties

Understanding the physical chemistry of 9-cyclohexyleicosane is foundational to designing effective extraction and analytical protocols.

  • Molecular Formula: C26H52

  • Molecular Weight: 364.7 g/mol [1]

  • Structural Architecture: The molecule consists of a 20-carbon linear alkane chain (eicosane) with a cyclohexane ring substituted at the C9 position.

  • Lipophilicity: With a predicted logP of approximately 8.42, the compound is highly hydrophobic[2].

Causality in Behavior: The lack of polar functional groups (e.g., hydroxyls, amines) means 9-cyclohexyleicosane does not participate in hydrogen bonding. Consequently, it partitions exclusively into non-polar organic solvents (such as n-hexane or petroleum ether) and integrates seamlessly into the hydrophobic tails of phospholipid bilayers or the epicuticular wax layers of plant leaves.

Natural Occurrence in the Plantae Kingdom & Associated Microbiome

The identification of 9-cyclohexyleicosane across diverse biological kingdoms highlights its conserved evolutionary utility. Table 1 summarizes its quantitative and qualitative identification in recent phytochemical literature.

Table 1: Natural Botanical and Microbial Sources of 9-Cyclohexyleicosane
Source OrganismBiological ClassificationExtraction MatrixKey Bioactivity / Ecological ContextRef.
Androsace foliosa Terrestrial Plant (Primulaceae)n-Hexane leaves fractionAnti-diabetic, abortifacient, and hepatoprotective properties.[3]
Multidentia crassa Terrestrial Plant (Rubiaceae)Ethanolic stem extractAnalgesic and anti-inflammatory action in traditional dentistry.[4]
Caulerpa racemosa Marine Green AlgaeOrganic solvent extractsPlant biostimulant, antioxidant, and antimicrobial defense.[5]
Trichoderma hamatum Fungal Biocontrol AgentVolatile Organic CompoundsAntifungal antagonism against Alternaria porri (onion purple blotch).[6]
Bacillus spp. Plant Growth-Promoting BacteriaBacterial suspensionSystemic resistance against Watermelon Mosaic Virus in squash.[7]

Analytical Methodology: GC-MS Profiling Protocol

To accurately isolate and identify highly lipophilic cycloalkanes from complex plant matrices, researchers must employ a rigorously controlled, self-validating analytical system. The following protocol explains not just the steps, but the causality behind each methodological choice.

Step-by-Step Self-Validating Extraction and GC-MS Workflow

Step 1: Non-Polar Solvent Extraction

  • Procedure: Macerate 50g of lyophilized plant biomass (e.g., Androsace foliosa leaves) in 500 mL of n-hexane for 72 hours at room temperature.

  • Causality: Lyophilization prevents water from creating a biphasic emulsion. n-Hexane is selected specifically because its dielectric constant perfectly matches the extreme lipophilicity of 9-cyclohexyleicosane, effectively leaving behind polar interferents (like sugars and tannins)[3].

Step 2: Concentration and QA/QC Spiking

  • Procedure: Filter the extract and concentrate it to 2 mL using a rotary evaporator at 40°C under reduced pressure. Spike the sample with a known concentration of an internal standard (e.g., nonadecane) and a C8-C40 alkane standard mixture.

  • Causality (Self-Validation): The alkane mixture allows for the calculation of the Kovats Linear Retention Index (LRI). If the mass spectral library suggests 9-cyclohexyleicosane, calculating its LRI and comparing it to literature values self-validates the finding, ruling out structural isomers that have identical mass spectra but different boiling points.

Step 3: Gas Chromatography Separation

  • Procedure: Inject 1 µL of the sample in splitless mode into a GC equipped with a non-polar DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven: 90°C (hold 1 min), ramp at 8°C/min to 280°C (hold 23 min)[5].

  • Causality: A non-polar stationary phase (5% phenyl / 95% dimethylpolysiloxane) interacts with the analyte via Van der Waals forces, ensuring sharp, symmetrical peak elution based strictly on boiling point and molecular weight.

Step 4: Mass Spectrometry (EI) and Spectral Matching

  • Procedure: Operate the MS in Electron Impact (EI) mode at 70 eV. Scan range: m/z 40-500. Match spectra against the NIST library.

  • Causality: 70 eV is the universal standard for EI because it provides enough energy to consistently shatter the molecule into reproducible fragments. For 9-cyclohexyleicosane, look for the base peak at m/z 57 (butyl cation) and secondary peaks at m/z 55 and m/z 83 (characteristic of the cyclohexyl ring fragmentation)[1].

GCMS_Workflow A Plant Biomass Preparation (Lyophilization & Milling) B Non-Polar Solvent Extraction (n-Hexane / Ethanol) A->B Maximizes surface area C Extract Concentration & Spiking (Rotary Evap + C8-C40 Alkane Mix) B->C Partitions lipophilic compounds D Gas Chromatography (Non-polar DB-5MS Column) C->D 1 µL Splitless Injection E Mass Spectrometry (Electron Impact Ionization, 70 eV) D->E Elution based on boiling point F Spectral Matching & LRI Validation (NIST Library, m/z 57, 55) E->F Fragmentation profiling

Fig 1. Standardized, self-validating GC-MS analytical workflow for the isolation and identification of 9-cyclohexyleicosane.

Biosynthetic Pathways & Ecological Causality

The presence of 9-cyclohexyleicosane in plants and microbes is not accidental; it is the result of highly conserved lipid metabolism pathways driven by ecological stressors.

1. Epicuticular Wax Formation: Plants synthesize very-long-chain fatty acids (VLCFAs) via the elongation of C16/C18 precursors. Through the decarbonylation pathway, these fatty acids are stripped of their carboxyl groups to form long-chain alkanes. Subsequent enzymatic cyclization yields cycloalkanes like 9-cyclohexyleicosane. Causality: These compounds are deposited in the epicuticular wax layer to create a highly hydrophobic barrier, preventing desiccation during drought stress and physically deterring fungal spore adhesion[5].

2. Microbial Antagonism (Volatile Emission): In plant-associated microbiomes, such as the biocontrol fungus Trichoderma hamatum, 9-cyclohexyleicosane is emitted as a volatile organic compound (VOC). Causality: Due to its lipophilic nature, the compound easily penetrates the cell membranes of competing phytopathogens (like Alternaria porri). Once inside the lipid bilayer, it disrupts membrane fluidity and integrity, leading to cellular leakage and fungal death[6].

Biosynthesis cluster_0 Biosynthetic Pathway (Plant/Microbe) cluster_1 Ecological & Pharmacological Roles A Fatty Acid Precursors (Acetyl-CoA derived) B Elongation & Decarbonylation (VLCFA synthesis) A->B C Enzymatic Cyclization (Cycloalkane Formation) B->C D 9-Cyclohexyleicosane (C26H52) C->D E Epicuticular Wax Layer (Desiccation & Stress Resistance) D->E Structural integration F Membrane Disruption (Antifungal Biocontrol) D->F Volatile emission G Receptor Binding (Anti-inflammatory/Analgesic) D->G Pharmacological extraction

Fig 2. Proposed biosynthetic origin and ecological causality of 9-cyclohexyleicosane in plant systems.

Pharmacological & Agricultural Implications

The discovery of 9-cyclohexyleicosane in medicinal plants has opened new avenues for drug development and sustainable agriculture.

  • Drug Development (Analgesic & Anti-inflammatory): In traditional dentistry, extracts of Multidentia crassa are used for oral pain relief. Molecular docking studies suggest that lipophilic compounds within the extract, including 9-cyclohexyleicosane, exhibit binding affinity to cyclooxygenases (COX) and interleukin-1 beta receptors, providing a mechanistic basis for their anti-inflammatory efficacy[4]. Furthermore, its presence in Androsace foliosa correlates with observed anti-diabetic and uterine-contractile (abortifacient) activities[3].

  • Agricultural Biostimulants & Biocontrol: The compound is a key volatile in Trichoderma hamatum, which is applied agriculturally to suppress purple blotch disease in onions[6]. Similarly, its presence in the extracts of the marine algae Caulerpa racemosa contributes to the extract's ability to act as an organic biostimulant, enhancing crop resilience against abiotic stress and nematode invasion[5].

Conclusion

9-Cyclohexyleicosane is far more than an industrial hydrocarbon; it is a specialized secondary metabolite utilized by plants and their microbiomes for structural defense, microbial antagonism, and physiological regulation. By employing rigorous, self-validating GC-MS protocols, researchers can accurately profile this compound, unlocking its potential for novel anti-inflammatory therapeutics and sustainable agricultural biocontrol agents.

References

  • National Institutes of Health (NIH). "Eicosane, 9-cyclohexyl- (CID 20512)". PubChem Database. URL:[Link]

  • Anwar, T., et al. "Phytochemical Profile of Rock Jasmine (Androsace foliosa Duby ex Decne) by Using HPLC and GC–MS Analyses". ResearchGate. URL:[Link]

  • Chikowe, I., et al. "GC–MS analysis, molecular docking, and pharmacokinetic studies of Multidentia crassa extracts' compounds for analgesic and anti-inflammatory activities in dentistry". ResearchGate. URL: [Link]

  • Frontiers Editorial. "Unraveling the volatile metabolites and potential plant-stimulating properties of organically extracted Caulerpa racemosa". Frontiers in Plant Science. URL:[Link]

  • Oviya, R., et al. "Antagonistic potential of Trichoderma hamatum against Alternaria porri causing purple blotch disease of onion through Gas chromatography-mass spectrometry (GCMS) analysis". Journal of Applied and Natural Science. URL:[Link]

  • FooDB. "Showing Compound 3-Cyclohexyldodecane (FDB015216) / 9-Cyclohexyleicosane". The Food Database. URL: [Link]

  • El-Gendi, H., et al. "Harnessing plant growth-promoting bacteria to combat watermelon mosaic virus in squash". National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Foundational

A Technical Guide to the Preclinical Investigation of Eicosane, 9-cyclohexyl-: A Lipophilic Secondary Metabolite

Abstract: Eicosane, 9-cyclohexyl- is a saturated hydrocarbon secondary metabolite identified in a diverse range of organisms, including bacteria, fungi, plants, and molluscs.[1][2][3][4] Its structure, characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Eicosane, 9-cyclohexyl- is a saturated hydrocarbon secondary metabolite identified in a diverse range of organisms, including bacteria, fungi, plants, and molluscs.[1][2][3][4] Its structure, characterized by a long C20 aliphatic chain and a bulky cyclohexyl group, imparts significant lipophilicity. This suggests a high affinity for lipid-rich environments, such as cellular membranes. While direct, in-depth studies on the pure compound are not extensively documented, its presence in extracts with demonstrated antimicrobial and antifungal properties warrants a systematic investigation into its biological potential.[1][4] This guide presents a comprehensive framework for the preclinical evaluation of Eicosane, 9-cyclohexyl-, focusing on a logical progression from initial bioactivity screening to mechanism of action studies, grounded in the compound's physicochemical nature.

Part 1: Compound Profile and Rationale for Investigation

Physicochemical Characteristics

Eicosane, 9-cyclohexyl- (C₂₆H₅₂) is a non-polar, highly lipophilic molecule. Its structure consists of a twenty-carbon (eicosane) backbone with a cyclohexyl ring attached at the 9th position. This high degree of saturation and large hydrocarbon content predicts very low aqueous solubility and a high octanol-water partition coefficient (LogP).

Causality: The profound lipophilicity is the primary driver for our investigative rationale. Molecules of this nature are unlikely to interact with soluble enzymes or receptors in the aqueous cytoplasm unless actively transported. Instead, their most probable site of action is the lipid bilayer of cellular membranes. The insertion of such a molecule into a membrane can disrupt its architecture and function.[5][6] The long alkyl chain is a key structural feature in many known membrane-disrupting agents, where chain length directly influences the potency and mechanism of action.[7][8][9]

Known Natural Sources

GC-MS analysis has identified Eicosane, 9-cyclohexyl- as a constituent in extracts from:

  • Fungi: Trichoderma hamatum, which exhibited antifungal activity against the plant pathogen Alternaria porri.[4]

  • Bacteria: Bacillus atrophaeus, where it was listed among putative antimicrobial compounds.[1]

  • Marine Algae: Caulerpa racemosa, identified in organic extracts.[2]

  • Molluscs: Cipangopaludina lecythis, found in flesh extracts.[3]

The presence of this compound across different biological kingdoms suggests a conserved, though likely non-essential, biosynthetic pathway.

Hypothesized Biological Activities

Based on its structure and the activities of analogous molecules, the following biological activities are prioritized for investigation:

  • Antimicrobial (Antibacterial & Antifungal) Activity: The lipophilic nature of the molecule could enable it to intercalate into and disrupt the phospholipid bilayers of microbial membranes, leading to loss of integrity, leakage of cellular contents, and cell death.[5][9][10]

  • Cytotoxic Activity: Similar to its potential effects on microbes, the compound may disrupt the plasma membranes of mammalian cells, particularly rapidly-proliferating cancer cells. The presence of a cyclohexyl group has been shown to confer cytotoxicity in other molecular scaffolds.[11]

  • Antiviral Activity: The primary target would be enveloped viruses. By disrupting the viral lipid envelope, the compound could prevent fusion with host cells, a mechanism plausible for highly lipophilic molecules.[12]

Part 2: A Step-Wise Experimental Workflow for Bioactivity Screening

A logical, tiered approach is essential for efficiently evaluating a novel compound. The workflow begins with broad, high-throughput primary screens, followed by more specific secondary assays for promising hits.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity & Secondary Screening cluster_2 Phase 3: Mechanism of Action (MoA) MIC Antimicrobial Screening (MIC Assay) MBC Bactericidal/Fungicidal Assay (MBC/MFC) MIC->MBC If MIC is positive Hemo Hemolysis Assay (Mammalian Cell Selectivity) MIC->Hemo Cyto Cytotoxicity Screening (SRB Assay vs. Cancer Panel) Cyto->Hemo Assess general toxicity Memb Membrane Integrity Assay (PI or NPN Staining) MBC->Memb Confirm killing mechanism TEM Electron Microscopy (Visualize Damage) Memb->TEM Confirm membrane disruption Source Pure Eicosane, 9-cyclohexyl- Source->MIC Initial Evaluation Source->Cyto Initial Evaluation

Caption: High-level workflow for the bioactivity investigation of Eicosane, 9-cyclohexyl-.

Protocol 1: Antimicrobial Susceptibility Testing

Rationale: The Broth Microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound. It is quantitative, reproducible, and provides a clear endpoint for assessing antimicrobial activity against a panel of clinically relevant bacteria and fungi.

Methodology:

  • Preparation of Compound: Dissolve Eicosane, 9-cyclohexyl- in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.

  • Microorganism Panel: Select a representative panel, including:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633).

    • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

    • Yeast: Candida albicans (ATCC 90028).

  • Assay Procedure: a. In a 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) to all wells. b. Add 50 µL of the stock compound solution to the first column of wells and perform a 2-fold serial dilution across the plate. c. Prepare a standardized inoculum of each microorganism to a final concentration of 5 x 10⁵ CFU/mL and add 50 µL to each well. d. Include necessary controls: a positive control (microbes + broth), a negative control (broth only), and a vehicle control (microbes + broth + 1% DMSO).

  • Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • Endpoint Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Cytotoxicity Assessment

Rationale: The Sulforhodamine B (SRB) assay is a reliable method for assessing cell density based on the measurement of cellular protein content. It is a robust primary screen for cytotoxicity against a panel of human cancer cell lines, providing data on growth inhibition.

Methodology:

  • Cell Line Panel: Use a diverse panel of human cancer cell lines, such as:

    • HT-29 (Colon)

    • MCF-7 (Breast)

    • A549 (Lung)

    • PC-3 (Prostate)

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of Eicosane, 9-cyclohexyl- (in media with ≤0.5% DMSO) and add them to the cells. Incubate for 48-72 hours.

  • Cell Fixation: Gently discard the medium, wash with PBS, and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes.

  • Destaining and Measurement: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound stain with 10 mM Tris base solution.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) from the dose-response curve.

Hypothetical Screening Data MIC (µg/mL)GI₅₀ (µg/mL) vs. HT-29
Eicosane, 9-cyclohexyl-
S. aureus1625
E. coli>128
P. aeruginosa>128
C. albicans32
Vancomycin (Control)1>100
Doxorubicin (Control)N/A0.8

Part 3: Elucidating the Mechanism of Action (MoA)

If primary screening reveals promising antimicrobial activity (e.g., potent activity against S. aureus), the next logical step is to investigate the MoA. The primary hypothesis is membrane disruption.

G cluster_0 MoA Investigation: Membrane Disruption Start Positive MIC Result (e.g., S. aureus) Perm Test Membrane Permeabilization (NPN or PI Assay) Start->Perm Hemo Assess Selectivity (Hemolysis Assay) Start->Hemo Result Disrupted Microbial Membrane with Low Hemolysis? Perm->Result Hemo->Result Confirm Confirm via TEM (Visualize Blebbing/Lysis) Result->Confirm Yes Lead Lead Candidate for Optimization Result->Lead Strong Candidate Re_eval Re-evaluate MoA (Intracellular Target?) Result->Re_eval No Confirm->Lead

Caption: Decision workflow for investigating a membrane-disrupting mechanism of action.

Protocol 3: Bacterial Membrane Integrity Assay

Rationale: The N-phenyl-1-naphthylamine (NPN) uptake assay is a rapid and sensitive method to detect outer membrane disruption in Gram-negative bacteria.[13] For Gram-positive bacteria and fungi, Propidium Iodide (PI), a fluorescent dye that only enters cells with compromised membranes, is a superior choice. We will detail the PI method for S. aureus.

Methodology (Propidium Iodide Assay):

  • Bacterial Preparation: Culture S. aureus to mid-log phase, harvest by centrifugation, and wash twice with PBS. Resuspend in PBS to an OD₆₀₀ of 0.5.

  • Assay Setup: In a black, clear-bottom 96-well plate, add 100 µL of the bacterial suspension to each well.

  • Compound Addition: Add varying concentrations of Eicosane, 9-cyclohexyl- (1/2 x MIC, 1 x MIC, 2 x MIC).

  • Dye Addition: Add PI to a final concentration of 10 µM.

  • Controls:

    • Negative Control: Bacteria + PBS + PI (should have low fluorescence).

    • Positive Control: Bacteria + 70% ethanol + PI (causes complete permeabilization, max fluorescence).

  • Measurement: Immediately measure fluorescence (Excitation: ~535 nm, Emission: ~617 nm) over time (e.g., every 5 minutes for 1 hour) using a plate reader.

  • Interpretation: A rapid, dose-dependent increase in fluorescence indicates that the compound is compromising the bacterial cell membrane.

Protocol 4: Hemolysis Assay

Rationale: A critical secondary assay to determine the therapeutic potential of an antimicrobial is its selectivity for microbial cells over host cells. Red blood cells (RBCs) serve as an excellent primary model for mammalian membranes. Low hemolytic activity is a desirable trait.

Methodology:

  • RBC Preparation: Obtain fresh human or sheep red blood cells. Wash three times with cold PBS by centrifugation (500 x g for 5 min) and resuspend to a 4% (v/v) solution in PBS.

  • Assay Setup: In a 96-well plate, add 100 µL of the 4% RBC suspension to each well.

  • Compound Addition: Add 100 µL of Eicosane, 9-cyclohexyl- serially diluted in PBS to achieve a range of final concentrations.

  • Controls:

    • Negative Control (0% Lysis): 100 µL RBCs + 100 µL PBS.

    • Positive Control (100% Lysis): 100 µL RBCs + 100 µL of 1% Triton X-100.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Pellet the intact RBCs by centrifuging the plate at 1000 x g for 5 minutes.

  • Measurement: Carefully transfer 100 µL of the supernatant to a new flat-bottom plate and measure the absorbance at 450 nm (measuring hemoglobin release).

  • Calculation: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Hypothetical Selectivity Data HC₅₀ (µg/mL)Therapeutic Index (HC₅₀ / MIC)
Eicosane, 9-cyclohexyl->256>16
Triton X-100 (Control)20N/A
HC₅₀: Concentration causing 50% hemolysis. A higher Therapeutic Index is desirable.

Conclusion and Future Directions

This technical guide outlines a systematic, hypothesis-driven framework to investigate the biological activity of Eicosane, 9-cyclohexyl-. Its lipophilic structure strongly suggests a mechanism involving the disruption of cellular membranes. The proposed workflow, progressing from broad screening to specific mechanism-of-action studies, provides a robust pathway for characterizing its potential as an antimicrobial or cytotoxic agent.

Positive outcomes, such as potent and selective antimicrobial activity, would justify advancing the compound to further studies. Future directions would include:

  • Mechanism Elucidation: Utilizing Transmission Electron Microscopy (TEM) to visually confirm membrane damage.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with varied alkyl chain lengths or different cyclic headgroups to optimize potency and selectivity.

  • In Vivo Efficacy: Testing the compound in an animal model of infection (e.g., a murine skin infection model for S. aureus).

  • Exploring Other Activities: Investigating anti-inflammatory or immunomodulatory effects, as membrane interactions can influence cellular signaling pathways.

By following this structured approach, researchers can efficiently unlock the therapeutic potential of this and other novel lipophilic secondary metabolites.

References

  • Latest developments on the mechanism of action of membrane disrupting peptides. (n.d.). Google Scholar.
  • Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note | JACS Au. (2020, December 9). JACS Au.
  • López-García, B., et al. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology.
  • Csuk, R., et al. (2021). The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. Molecules.
  • Wang, X., et al. (2020). Evaluation of the Antimicrobial Activity of Endophytic Bacterial Populations From Chinese Traditional Medicinal Plant Licorice and Characterization of the Bioactive Secondary Metabolites Produced by Bacillus atrophaeus Against Verticillium dahliae. Frontiers in Microbiology.
  • Harnessing plant growth-promoting bacteria to combat watermelon mosaic virus in squash. (2025, March 19).
  • Unraveling the volatile metabolites and potential plant-stimulating properties of organically extracted Caulerpa racemosa. (2024, September 4). Frontiers.
  • Advancing the discovery of bioactive compounds, its extraction and identification from the underexplored mollusc, Cipangopaludina lecythis (W. H. Benson, 1836). (2024, September 30).
  • Antagonistic potential of Trichoderma hamatum against Alternaria porri causing purple blotch disease of onion through Gas chromatography-mass spectrometry (GCMS) analysis. (2022, September 16).
  • Karabay, Ü. Ü., et al. (2016).
  • Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption. (n.d.). Google Scholar.
  • Li, H., et al. (2016). Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus. Molecules.
  • Design of biodegradable polyurethanes and post-modification with long alkyl chains via inhibiting biofilm formation and killing drug-resistant bacteria for the treatment of wound bacterial infection. (2023, November 2).
  • Cytotoxicity and genotoxicity of butyl cyclohexyl phthal
  • Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocomp
  • Correlation of the cytotoxic effects of cationic lipids with their headgroups. (2022, August 21). SciSpace.
  • Alkyl Chain Length Governs Structure, Conformation and Antimicrobial Activity in Poly(alkylene biguanide). (2026, February 1). MDPI.
  • Cytotoxic effects of alkylphosphocholines or alkylphosphocholine-liposomes and macrophages on tumor cells. (n.d.).
  • Design, Synthesis, and Antibacterial Activity of Long-Chain Alkyl-Substituted DemethyloxyAaptamine Deriv
  • Kubo, I., et al. (2002). Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. Bioorganic & Medicinal Chemistry.

Sources

Exploratory

"Eicosane, 9-cyclohexyl-" molecular formula and IUPAC name

An In-Depth Technical Guide to 9-Cyclohexyleicosane For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 9-Cyclohexyleicosane (CAS No. 4443-61...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 9-Cyclohexyleicosane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Cyclohexyleicosane (CAS No. 4443-61-2), a long-chain alkyl-substituted cyclohexane. The document details its chemical identity, structural formula, and physicochemical properties based on authoritative data sources. A representative synthetic methodology is presented, grounded in established organic chemistry principles, alongside a discussion of modern analytical techniques for its characterization. Furthermore, this guide explores the compound's emerging applications, particularly in the fields of advanced lubricants and as a potential Liquid Organic Hydrogen Carrier (LOHC), offering insights for researchers in materials science and energy storage.

Chemical Identity and Molecular Structure

9-Cyclohexyleicosane is a saturated hydrocarbon featuring a twenty-carbon aliphatic chain (eicosane) substituted with a cyclohexyl group at the ninth carbon position.

  • Molecular Formula: C₂₆H₅₂[1][2][3]

  • IUPAC Name: 9-Cyclohexyleicosane[2]

    • An alternative, acceptable IUPAC name is icosan-9-ylcyclohexane.[3]

  • CAS Registry Number: 4443-61-2[1][2][3]

  • Common Synonyms: Cyclohexane, (1-octyldodecyl)-[1][2][3]

The structure consists of two key saturated hydrocarbon moieties: a flexible long alkyl chain and a cyclic alkane ring. This combination imparts a unique set of physical properties, including a high boiling point, low volatility, and a non-polar, hydrophobic nature.

Caption: 2D representation of the 9-Cyclohexyleicosane molecular structure.

Physicochemical and Thermochemical Properties

The physical properties of 9-cyclohexyleicosane are characteristic of a high-molecular-weight saturated hydrocarbon. A compilation of key data from established chemical databases is presented below.

PropertyValueSource
Molecular Weight 364.69 g/mol Cheméo[1], NIST[2], PubChem[3]
CAS Number 4443-61-2Cheméo[1], NIST[2], PubChem[3]
Normal Boiling Point (Tboil) 693.15 K (420 °C) (Predicted)Cheméo[1]
Enthalpy of Vaporization (ΔvapH°) 70.5 kJ/mol (at Tboil)Cheméo[1]
**Octanol/Water Partition Coeff. (logP)13.5 (Computed)PubChem[3]
Rotatable Bond Count 18PubChem[4]

Synthesis and Reaction Chemistry

While specific industrial synthesis routes for 9-cyclohexyleicosane are proprietary, a plausible and illustrative laboratory-scale synthesis can be designed based on the principles of Friedel-Crafts alkylation followed by catalytic hydrogenation. This two-step approach offers a high degree of control over the final molecular architecture.

Causality in Experimental Design:

The choice of a two-step pathway is deliberate. A direct Friedel-Crafts alkylation of cyclohexane with a long-chain alkene (e.g., 1-eicosene) is challenging due to the lower reactivity of the C-H bonds in alkanes compared to aromatic systems and the potential for carbocation rearrangements. A more reliable method involves first alkylating a more reactive aromatic ring, such as benzene, which can then be fully saturated to the desired cyclohexyl derivative.

Protocol 1: Two-Step Synthesis of 9-Cyclohexyleicosane

Step 1: Friedel-Crafts Alkylation of Benzene

  • Reactant Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1-eicosene in an excess of dry benzene, which serves as both reactant and solvent.

  • Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions. The Lewis acid polarizes the alkene, facilitating the generation of a carbocationic intermediate for electrophilic attack on the benzene ring.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Quench the reaction by carefully pouring the mixture over crushed ice and dilute hydrochloric acid to decompose the AlCl₃ catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 9-phenyl-eicosane.

Step 2: Catalytic Hydrogenation

  • System Setup: Transfer the crude 9-phenyl-eicosane to a high-pressure hydrogenation vessel (e.g., a Parr hydrogenator). Dissolve the compound in a suitable solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Add a hydrogenation catalyst, typically 5-10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂). These heterogeneous catalysts provide a surface for the adsorption of both hydrogen gas and the aromatic ring, facilitating the reduction.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-500 psi). Heat the reaction to 50-100 °C with vigorous stirring. The aromatic ring will be reduced to a cyclohexane ring.

  • Purification: After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the vessel, vent the pressure, and filter the mixture through a pad of Celite to remove the catalyst. The solvent is removed in vacuo, and the resulting 9-cyclohexyleicosane can be purified by vacuum distillation or column chromatography.

Caption: A representative two-step synthesis workflow for 9-cyclohexyleicosane.

Analytical Characterization

The identity and purity of 9-cyclohexyleicosane are typically confirmed using a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the compound from any impurities or starting materials. The subsequent mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 364.7. Key fragmentation patterns would include the loss of the cyclohexyl group (m/z = 281) and cleavage at the C9-C10 bond of the eicosane chain.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be complex due to significant signal overlap in the aliphatic region. Key features would include broad multiplets between ~0.8-1.6 ppm, corresponding to the numerous -CH₂- and -CH- protons of the alkyl chain and cyclohexane ring. A triplet near 0.88 ppm would correspond to the two terminal -CH₃ groups.

    • ¹³C NMR: The spectrum would provide more distinct signals. The carbons of the cyclohexane ring would appear in the ~25-45 ppm range. The long alkyl chain carbons would also resonate in this aliphatic region (~14-40 ppm), with the terminal methyl carbons appearing around 14 ppm.[6]

Applications and Field-Proven Insights

The unique structure of 9-cyclohexyleicosane makes it a molecule of interest in several advanced applications.

High-Performance Lubricants and Fuel Additives

Long-chain hydrocarbons are fundamental components of lubricating oils. The presence of the bulky cyclohexyl group can disrupt the ordered packing of the long alkyl chains, potentially improving the low-temperature fluidity (lower pour point) of a lubricant base oil. Furthermore, its high molecular weight and thermal stability suggest it could act as a viscosity index improver, helping to maintain lubricant performance over a wide temperature range. A patent has listed "Eicosane, 9-cyclohexyl-" as a component in a fuel supplement, indicating its potential role in modifying fuel properties.[7]

Liquid Organic Hydrogen Carriers (LOHC)

A highly promising application for alkyl-cyclohexanes is in the field of hydrogen storage. LOHC systems involve the reversible hydrogenation and dehydrogenation of organic molecules to store and transport hydrogen in a safe, liquid form.[4][8]

The corresponding dehydrogenated (hydrogen-lean) molecule for 9-cyclohexyleicosane would be 9-phenyleicosane. The hydrogenation/dehydrogenation cycle is as follows:

9-Phenyleicosane + 3H₂ ⇌ 9-Cyclohexyleicosane + Heat

Alkyl-cyclohexanes are advantageous as LOHC candidates because:

  • High Gravimetric and Volumetric Hydrogen Density: They can store a significant amount of hydrogen per unit mass and volume.

  • Favorable Physical Properties: They are liquid under ambient conditions, with low volatility and handling characteristics similar to diesel fuel, allowing the use of existing infrastructure for transport and storage.[1]

  • Thermal Stability: The C-C and C-H bonds are stable, allowing for multiple hydrogenation-dehydrogenation cycles with minimal degradation.[1]

The long alkyl chain on 9-cyclohexyleicosane can be used to tune the physical properties (e.g., melting point, viscosity) of the LOHC fluid to meet specific operational requirements.

Conclusion

9-Cyclohexyleicosane is a well-defined, high-molecular-weight hydrocarbon with a unique combination of a long aliphatic chain and a cycloalkane moiety. While its fundamental physicochemical properties are established, its potential in advanced applications is an active area of research. Its utility as a component in high-performance lubricants and, more significantly, as a tunable molecule within the Liquid Organic Hydrogen Carrier (LOHC) paradigm, positions it as a compound of considerable interest for materials and energy scientists. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce, characterize, and evaluate this molecule for next-generation technologies.

References

  • Title: Chemical Properties of Eicosane, 9-cyclohexyl- (CAS 4443-61-2) Source: Cheméo URL: [Link]

  • Title: Eicosane, 9-cyclohexyl- Source: NIST WebBook URL: [Link]

  • Title: Eicosane, 9-cyclohexyl- | C26H52 | CID 20512 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

  • Title: 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts Source: Doc Brown's Chemistry URL: [Link]

  • Title: Fuel supplement to reduce harmful emissions (US20170107436A1)
  • Title: Cyclohexane, eicosyl- | C26H52 | CID 20511 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Eicosane, 3-cyclohexyl- | C26H52 | CID 138250 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs Source: MDPI URL: [Link]

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Protocols & Analytical Methods

Method

Application and Protocol for the Use of 9-Cyclohexyleicosane as an Internal Standard in Chromatographic Analysis

Introduction: The Critical Role of an Internal Standard in Achieving Analytical Precision In the landscape of quantitative analytical chemistry, particularly within chromatographic methods such as Gas Chromatography (GC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of an Internal Standard in Achieving Analytical Precision

In the landscape of quantitative analytical chemistry, particularly within chromatographic methods such as Gas Chromatography (GC) and Liquid Chromatography (LC), the pursuit of accuracy and precision is paramount. The internal standard (IS) method stands as a cornerstone technique to mitigate variability inherent in the analytical workflow, from sample preparation to injection and system performance.[1] An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls, which serves as a reference point to correct for fluctuations in the analytical process.[2] The fundamental principle is that the IS and the analyte(s) of interest will be affected proportionally by variations in sample handling, leading to a more robust and reliable quantification based on the ratio of their responses rather than the absolute response of the analyte alone.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Eicosane, 9-cyclohexyl- (CAS 4443-61-2) as an internal standard, particularly in GC-MS analysis of non-polar to semi-polar analytes in complex matrices.

Rationale for Selecting 9-Cyclohexyleicosane as an Internal Standard

The selection of an appropriate internal standard is a critical decision that significantly influences the quality of analytical data.[4] Eicosane, 9-cyclohexyl-, a C26 saturated hydrocarbon, possesses several key attributes that make it an excellent candidate for an internal standard in specific applications.

Key Physicochemical Properties of 9-Cyclohexyleicosane
PropertyValueSource
Molecular Formula C26H52[3]
Molecular Weight 364.7 g/mol [3]
Structure A C20 alkyl chain with a cyclohexyl group at the 9th position.[5]
Boiling Point High (characteristic of long-chain hydrocarbons)[6]
Polarity Non-polarInferred from structure
Reactivity Chemically inert under typical chromatographic conditions.Inferred from structure

The choice of 9-cyclohexyleicosane is underpinned by the following considerations:

  • Chemical Inertness: As a saturated hydrocarbon, it is chemically stable and unlikely to react with analytes or sample matrix components during preparation and analysis.[7]

  • Chromatographic Behavior: Its high boiling point and non-polar nature make it suitable for methods analyzing long-chain hydrocarbons, such as in the analysis of total petroleum hydrocarbons (TPH) or mineral oil saturated hydrocarbons (MOSH).[8][9] It will elute in a region of the chromatogram that is often less populated by endogenous sample components, reducing the risk of co-elution.

  • Absence in Samples: It is not a naturally occurring compound in most biological or environmental samples, a primary requirement for an internal standard.[1]

  • Structural Similarity: While not identical, its long-chain hydrocarbon structure mimics the behavior of other non-polar analytes during extraction and chromatographic separation.[4]

  • Purity: High purity standards of 9-cyclohexyleicosane are commercially available, ensuring that the introduction of the IS does not contribute to interferences.[8]

Conceptual Workflow for Internal Standard Application

The effective use of an internal standard involves a systematic process from standard preparation to final data analysis. This workflow is designed to ensure that the IS accurately reflects the analytical variability and provides a reliable basis for quantification.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing A Stock IS Solution Preparation B Working IS Solution Preparation A->B Dilution E Spiking of IS into Samples & Standards B->E Addition C Calibration Standards Preparation C->E Addition D Sample Preparation D->E Addition F GC-MS Analysis E->F G Peak Integration (Analyte & IS) F->G H Response Factor Calculation G->H I Calibration Curve Generation H->I J Analyte Quantification I->J

Figure 1: Conceptual workflow for utilizing an internal standard.

Detailed Protocols

The following protocols are provided as a comprehensive guide for the use of 9-cyclohexyleicosane as an internal standard. These should be adapted and validated for specific applications and matrices as per regulatory guidelines such as those from the FDA.[9][10]

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

The accurate preparation of the internal standard solutions is critical for the success of the quantitative analysis.[11]

Materials:

  • 9-Cyclohexyleicosane (analytical standard grade, ≥99% purity)

  • High-purity solvent (e.g., n-hexane, isooctane, or other suitable non-polar solvent, GC grade or equivalent)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Calibrated pipettes

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of 9-cyclohexyleicosane into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve the compound in a small amount of the chosen solvent.

    • Bring the flask to volume with the solvent, ensuring the solution is thoroughly mixed.

    • Calculate the precise concentration of the stock solution.

    • Store the stock solution in an amber glass vial at 4°C.

  • Working Solution (e.g., 10 µg/mL):

    • Pipette an appropriate volume of the stock solution (e.g., 100 µL) into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the same solvent.

    • This working solution will be used to spike all samples, calibration standards, and quality controls.

Protocol 2: Sample Preparation and Spiking

This protocol outlines a general procedure for the extraction of non-polar analytes from a solid matrix (e.g., soil, sediment, or food) and the incorporation of the internal standard.

Materials:

  • Homogenized sample

  • Internal standard working solution (from Protocol 1)

  • Extraction solvent (e.g., hexane:acetone mixture)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath or shaker

  • Nitrogen evaporator

Procedure:

  • Sample Weighing: Accurately weigh a known amount of the homogenized sample (e.g., 1-5 g) into a centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the internal standard working solution to the sample. The amount added should result in a final concentration that is within the calibration range and produces a chromatographic peak with a good signal-to-noise ratio.

  • Extraction: Add the extraction solvent to the sample, cap the tube, and vortex vigorously. Place the sample in an ultrasonic bath for a specified period (e.g., 15-30 minutes) to ensure efficient extraction.

  • Phase Separation: Centrifuge the sample to separate the solid matrix from the solvent extract.

  • Drying and Concentration: Carefully transfer the supernatant to a clean tube containing anhydrous sodium sulfate to remove any residual water. The extract can then be concentrated under a gentle stream of nitrogen to the desired final volume.

  • Final Sample: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 3: GC-MS Analysis and Method Validation

The following are suggested starting parameters for a GC-MS method. These must be optimized for the specific analytes of interest and the chromatographic system being used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column: A non-polar column such as a DB-5ms or equivalent is recommended.

Suggested GC-MS Parameters:

ParameterSetting
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 320 °C (hold 10 min)
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Method Validation:

A full method validation should be performed in accordance with relevant guidelines (e.g., ICH, FDA) to ensure the method is fit for its intended purpose.[9][10] Key validation parameters include:

  • Specificity/Selectivity: Demonstrate that the internal standard peak is well-resolved from analyte peaks and any matrix interferences.

  • Linearity and Range: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analytes. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression should be applied, and the correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze quality control samples at multiple concentration levels (low, medium, high) on different days to assess intra- and inter-day accuracy (as % recovery) and precision (as % relative standard deviation).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., oven temperature ramp, flow rate) on the results.

Data Analysis and Calculation

The concentration of the analyte in a sample is calculated using the calibration curve generated from the standards.

  • Response Factor (RF): For each calibration standard, calculate the response factor using the following equation:

    RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calibration Curve: Plot the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).

  • Quantification: For an unknown sample, determine the area of the analyte and the internal standard. Calculate the area ratio and use the calibration curve to determine the concentration of the analyte.

Conclusion

Eicosane, 9-cyclohexyl- is a suitable internal standard for the quantitative analysis of non-polar to semi-polar compounds in complex matrices by GC-MS. Its chemical inertness, appropriate chromatographic behavior, and commercial availability in high purity make it a reliable choice. The successful implementation of the internal standard method relies on a thorough understanding of the principles of selection, careful preparation of standards, and a comprehensive validation of the analytical method. By following the protocols and guidelines outlined in this document, researchers can significantly enhance the accuracy, precision, and robustness of their chromatographic data.

References

  • From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. (2024, January 1). LCGC. Retrieved from [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (2023, August 10). SCION Instruments. Retrieved from [Link]

  • How to Prepare Multi-Component Internal Standards for GC Calibration. (2024, September 16). Environics. Retrieved from [Link]

  • Chromatographic quantitative internal or external standard method, how to choose. (n.d.). Hawach. Retrieved from [Link]

  • Chemical Properties of Eicosane, 9-cyclohexyl- (CAS 4443-61-2). (n.d.). Cheméo. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. Retrieved from [Link]

  • How to Prepare GC and HPLC Standards. (2021, July 8). Vivaproducts. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Liquid Chromatography | How to Use Internal Standards. (2024, December 16). Mason Technology. Retrieved from [Link]

  • Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • Eicosane, 9-cyclohexyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Internal Standards: Strategies From the Frontline. (2023, December 9). Separation Science. Retrieved from [Link]

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Application

Application of Eicosane, 9-cyclohexyl- in Biofuel and Pyrolysis Research: A Technical Guide

Introduction: The Emerging Significance of Long-Chain Alkylcyclohexanes In the relentless pursuit of sustainable energy solutions and circular economy models, the molecular composition of alternative fuels and recycled c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Significance of Long-Chain Alkylcyclohexanes

In the relentless pursuit of sustainable energy solutions and circular economy models, the molecular composition of alternative fuels and recycled chemical feedstocks is of paramount importance. Among the myriad of chemical species under investigation, long-chain alkylcyclohexanes (LCACs) represent a promising class of compounds. Their saturated cyclic structure, combined with a long aliphatic chain, imparts desirable properties for advanced biofuels, particularly as high-performance jet and diesel fuel components. "Eicosane, 9-cyclohexyl-", a C26 cycloalkane, serves as an exemplary model for this molecular class. While direct research on this specific isomer is nascent, its structural characteristics suggest significant potential in both the formulation of next-generation biofuels and as a molecular marker in the analytical investigation of pyrolysis products from waste materials.

This technical guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the potential of "Eicosane, 9-cyclohexyl-" and related LCACs. The content herein is structured to provide not only methodological steps but also the scientific rationale underpinning these procedures, ensuring a comprehensive and authoritative resource.

PART 1: Application in Biofuel Research - A High-Density Fuel Candidate

Long-chain alkylcyclohexanes are increasingly recognized for their potential to enhance the properties of sustainable aviation fuels (SAFs) and renewable diesel. Their high density, low freezing point, and favorable combustion characteristics make them ideal for blending with conventional fuels to improve volumetric energy density and performance.[1][2][3] The synthesis of such molecules from biomass-derived platform chemicals is an active area of research, aiming to produce drop-in biofuels that are fully compatible with existing infrastructure.[4][5][6]

Key Attributes of Eicosane, 9-cyclohexyl- as a Biofuel Component

While specific experimental data for 9-cyclohexyleicosane is limited, we can infer its properties based on the broader class of LCACs.

PropertyAnticipated Value/CharacteristicRationale and Significance
Molecular Formula C26H52[7]High carbon number contributes to high energy content.
Molecular Weight 364.7 g/mol [7]Influences viscosity, boiling point, and other physical properties.
Enthalpy of Formation -674.1 kJ/mol (liquid)[8]A fundamental thermodynamic property for combustion modeling.
Density HighCycloalkanes generally have higher densities than their linear counterparts, which is advantageous for jet fuels.[1][2]
Freezing Point LowThe branched nature of the alkyl chain can disrupt crystal lattice formation, leading to a lower freezing point, a critical parameter for jet fuels.[1]
Viscosity Moderate to HighThe long alkyl chain will contribute to a higher viscosity, which needs to be considered for fuel blending.
Cetane Number ModerateThe cycloalkane ring may slightly lower the cetane number compared to a linear alkane of the same carbon number, but it is expected to be within an acceptable range for diesel applications.
Protocol 1: Blending and Characterization of a Biofuel with Eicosane, 9-cyclohexyl-

This protocol outlines the steps for blending "Eicosane, 9-cyclohexyl-" with a conventional diesel or jet fuel and characterizing the resulting blend according to standard test methods.

Objective: To evaluate the effect of "Eicosane, 9-cyclohexyl-" on the key fuel properties of a conventional middle distillate fuel.

Materials:

  • Eicosane, 9-cyclohexyl- (high purity)

  • Reference diesel or jet fuel (e.g., Jet-A, ULSD)

  • Volumetric flasks and pipettes

  • Viscometer

  • Density meter

  • Flash point tester

  • Cold filter plugging point (CFPP) apparatus

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Blend Preparation:

    • Prepare a series of blends by volumetric mixing of "Eicosane, 9-cyclohexyl-" with the reference fuel. Suggested blend ratios (v/v): 5%, 10%, 20%, and 50%.

    • Ensure thorough mixing by gentle agitation.

  • Physical Property Testing:

    • Density: Measure the density of each blend and the neat components at 15°C according to ASTM D4052.

    • Viscosity: Determine the kinematic viscosity of each blend at 40°C using a viscometer following ASTM D445.

    • Flash Point: Measure the flash point of each blend using a Pensky-Martens closed-cup tester as per ASTM D93.

    • Low-Temperature Operability: Determine the cold filter plugging point (CFPP) for diesel blends (ASTM D6371) or the freezing point for jet fuel blends (ASTM D2386).

  • Compositional Analysis:

    • Use GC-FID to confirm the composition of the blends and to check for any impurities. A high-temperature column suitable for heavy hydrocarbons is recommended.

Data Interpretation:

  • Plot the measured properties as a function of the blend ratio.

  • Analyze the trends to understand the impact of "Eicosane, 9-cyclohexyl-" on the fuel properties.

  • Compare the results with the specifications for the respective fuels (e.g., ASTM D975 for diesel, ASTM D1655 for jet fuel).

PART 2: Application in Pyrolysis Research - A Marker for Plastic Waste Conversion

The thermal and catalytic pyrolysis of plastic waste is a promising technology for chemical recycling, converting polymers into a liquid product known as pyrolysis oil.[9] This oil is a complex mixture of hydrocarbons that can be upgraded into fuels and chemical feedstocks. The detailed characterization of pyrolysis oil is crucial for understanding the reaction mechanisms and optimizing the process. Long-chain alkylcyclohexanes, such as "Eicosane, 9-cyclohexyl-", can be formed during the pyrolysis of polyolefins like polyethylene and polypropylene, although they are often part of a complex isomeric mixture.[10][11]

Workflow for Pyrolysis and Product Analysis

PyrolysisWorkflow Feedstock Plastic Feedstock (e.g., PE, PP) Pyrolysis Pyrolysis Reactor (Thermal or Catalytic) Feedstock->Pyrolysis Condensation Condensation Train Pyrolysis->Condensation Products Pyrolysis Products Condensation->Products Gas Non-condensable Gases Products->Gas Liquid Pyrolysis Oil (Liquid) Products->Liquid Solid Char (Solid) Products->Solid Fractionation Fractionation (e.g., Distillation) Liquid->Fractionation HeavyFraction Heavy Hydrocarbon Fraction (Containing C26 isomers) Fractionation->HeavyFraction Analysis Advanced Analytical Characterization (GCxGC-MS) HeavyFraction->Analysis Identification Identification of Eicosane, 9-cyclohexyl- Analysis->Identification

Sources

Method

Application Note: High-Resolution Chromatographic and Mass Spectrometric Resolution of Alkylated Eicosane Isomers

Introduction & Analytical Challenges Alkylated eicosanes (e.g., methyl-eicosanes, C21​H44​ ) are complex branched alkanes that serve as critical biomarkers in geochemical fingerprinting, environmental forensics, and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Alkylated eicosanes (e.g., methyl-eicosanes, C21​H44​ ) are complex branched alkanes that serve as critical biomarkers in geochemical fingerprinting, environmental forensics, and the structural characterization of Sustainable Aviation Fuels (SAF)[1]. However, separating these branched alkane isomers presents a formidable analytical challenge.

Positional isomers—such as 4-methyl, 5-methyl, and 9-methyleicosane—possess identical molecular weights, nearly indistinguishable boiling points, and similar dipole moments. Consequently, traditional one-dimensional gas chromatography-mass spectrometry (1D GC-MS) fails to resolve them, resulting in severe peak co-elution and unresolved complex mixtures (UCM). To achieve definitive structural elucidation, analysts must move beyond 1D techniques and implement orthogonal separation mechanisms coupled with soft ionization mass spectrometry.

Mechanistic Principles of Advanced Separation

To overcome the limitations of 1D GC, a self-validating analytical system must be engineered using two core technologies:

Orthogonal Separation via GC×GC: Comprehensive two-dimensional gas chromatography (GC×GC) couples a primary non-polar column (separating by volatility) with a secondary shape-selective or polar column (separating by molecular geometry or polarizability)[2]. For mid-chain branched isomers like 9- and 10-methyleicosane, which have highly symmetrical structures, liquid crystalline stationary phases are highly effective. These phases separate analytes based on their length-to-breadth (L/B) ratio, exploiting the anisotropic packing behavior of the liquid crystal to resolve isomers that co-elute on standard polysiloxane phases[3].

Variable Ionization Energy TOF-MS: Standard 70 eV electron ionization (EI) imparts excessive internal energy to branched alkanes, causing extensive fragmentation that often obliterates the molecular ion ( M+∙ at m/z 296). Without the molecular ion, distinguishing a methyl-eicosane from a structurally similar acyclic isoprenoid is impossible. By utilizing variable energy Time-of-Flight Mass Spectrometry (TOF-MS) at a "soft" ionization energy of ~14 eV, the internal energy transferred to the analyte is minimized. This preserves the M+∙ ion and enhances the relative abundance of diagnostic branch-point cleavage fragments, allowing for definitive structural elucidation[4].

Quantitative Data: Diagnostic Fragmentation of Methyl-Eicosanes

The following table summarizes the diagnostic mass fragments used to identify specific positional isomers of methyl-eicosanes under 14 eV Soft EI conditions, based on branch-point cleavage mechanics[4].

IsomerMolecular Ion (m/z)Diagnostic Fragments (m/z)Structural Cleavage Rationale
2-Methyleicosane 296225Loss of C5​H11​ ; distinguishable by Kovats RI
4-Methyleicosane 296225Loss of C5​H11​ ; distinguishable by Kovats RI
5-Methyleicosane 296239, 211Loss of C4​H9​ (m/z 239) and C6​H13​ (m/z 211)
6-Methyleicosane 296225, 197Loss of C5​H11​ (m/z 225) and C7​H15​ (m/z 197)
9- & 10-Methyleicosane 296Co-eluting complexMid-chain symmetry limits distinct cleavage; relies on 2D shape-selectivity

Experimental Protocol: GC×GC-TOFMS Workflow

This step-by-step methodology provides a self-validating framework for isomer separation, ensuring both chromatographic resolution and mass spectral integrity.

Step 1: Sample Preparation & Internal Standardization

  • Causality: Alkane isomers lack functional groups for derivatization. Therefore, direct extraction into a non-polar solvent (e.g., hexane) is required.

  • Action: Spike the sample with a homologous series of deuterated n-alkanes ( C10​C30​ ). This establishes a self-validating Kovats Retention Index (RI) framework, which is critical because mass spectra of positional isomers can be nearly identical.

Step 2: First-Dimension (1D) Volatility Separation

  • Causality: The primary column must provide high peak capacity based on boiling point and dispersive interactions.

  • Action: Inject 1 µL of the sample in splitless mode onto a non-polar capillary column (e.g., 30 m × 0.25 mm ID, 0.25 µm DB-5). Program the oven from 50°C to 320°C at 5°C/min with a constant helium flow of 1.0 mL/min.

Step 3: Cryogenic Thermal Modulation

  • Causality: To achieve true orthogonality, the 1D effluent must be trapped and re-injected into the 2D column without losing the primary resolution.

  • Action: Utilize a dual-stage liquid nitrogen cryogenic modulator. Set the modulation period ( PM​ ) to 4–6 seconds. This ensures that each 1D peak is sliced 3–4 times, preserving the 1D resolution while focusing the analytes into sharp, high-concentration pulses (100–200 ms wide) for the 2D column.

Step 4: Second-Dimension (2D) Shape-Selective Separation

  • Causality: Mid-chain isomers (e.g., 9- vs. 10-methyleicosane) co-elute on non-polar phases. A phase that discriminates based on molecular geometry (length-to-breadth ratio) is required[3].

  • Action: Route the modulated pulses through a short, narrow-bore secondary column (e.g., 2 m × 0.1 mm ID, 0.1 µm Cholesteric Liquid Crystalline phase). Maintain the 2D oven at a +5°C offset relative to the 1D oven to prevent peak wrap-around.

Step 5: Variable Energy TOF-MS Detection & Deconvolution

  • Causality: Standard 70 eV EI obliterates the molecular ion of branched alkanes. Soft ionization is required to preserve the intact mass[4].

  • Action: Configure the Time-of-Flight Mass Spectrometer (TOF-MS) to alternate between 70 eV (for standard library matching) and 14 eV (Soft EI). Acquire data at a high sampling rate ( 100 Hz) to accurately reconstruct the narrow 2D peaks. Extract diagnostic branch-point cleavage ions (e.g., m/z 225, 197) to confirm the specific isomeric structure.

Workflow Visualization

G Sample Complex Hydrocarbon Mixture (Alkylated Eicosanes) GC1 1st Dimension GC (Volatility) Non-polar (e.g., DB-5) Sample->GC1 Injection Mod Cryogenic Thermal Modulator (Peak Trapping & Focusing) GC1->Mod Co-eluting Isomers GC2 2nd Dimension GC (Shape/Polarity) Liquid Crystalline Phase Mod->GC2 Focused Pulses TOFMS Variable Energy TOF-MS (14 eV Soft EI / 70 eV Hard EI) GC2->TOFMS Orthogonal Separation Data Deconvolution & Identification (Kovats RI + Diagnostic Ions) TOFMS->Data Mass Spectra

Workflow for GC×GC-TOFMS separation and identification of alkylated eicosane isomers.

References

  • Klee, et al. "GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels." Energy & Fuels, ACS Publications.[Link]

  • Alam, M., Stark, C., & Harrison, R. (2016). "Using Variable Ionization Energy Time-of-Flight Mass Spectrometry with Comprehensive GC×GC To Identify Isomeric Species." Analytical Chemistry, ACS Publications.[Link]

  • Lee, Y.-W., & Lin, C.-H. (2013). "Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials." Asian Journal of Chemistry.[Link]

Sources

Application

Liquid chromatography-mass spectrometry (LC-MS) analysis of "Eicosane, 9-cyclohexyl-"

An In-Depth Application Note for the LC-MS Analysis of Highly Lipophilic Hydrocarbons: 9-Cyclohexyleicosane Executive Summary The liquid chromatography-mass spectrometry (LC-MS) analysis of saturated, non-polar hydrocarb...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Application Note for the LC-MS Analysis of Highly Lipophilic Hydrocarbons: 9-Cyclohexyleicosane

Executive Summary

The liquid chromatography-mass spectrometry (LC-MS) analysis of saturated, non-polar hydrocarbons presents a unique analytical challenge. Lacking ionizable heteroatoms (such as oxygen, nitrogen, or sulfur), these compounds are virtually invisible to standard Electrospray Ionization (ESI). This application note details a robust, self-validating methodology for the trace analysis of Eicosane, 9-cyclohexyl- (a C26 branched cycloalkane) using Non-Aqueous Reversed-Phase Liquid Chromatography (NARP-LC) coupled with Atmospheric Pressure Chemical Ionization (APCI). This guide is designed for researchers in petroleomics, environmental forensics, and lipidomics who require high-sensitivity hydrocarbon profiling without the volatility limitations of GC-MS.

The Hydrocarbon Challenge & Mechanistic Framework

Analyte Physicochemical Profiling

Eicosane, 9-cyclohexyl- (CAS: 4443-61-2) is a highly hydrophobic, heavy saturated hydrocarbon[1]. Its complete insolubility in water dictates that traditional reversed-phase LC mobile phases (e.g., Water/Acetonitrile) will cause immediate on-column precipitation, leading to severe carryover and system overpressure.

Table 1: Physicochemical Properties of Eicosane, 9-cyclohexyl-

PropertyValueAnalytical Implication
Molecular Formula C₂₆H₅₂High mass, purely aliphatic; requires high vaporization energy.
Molecular Weight 364.69 g/mol Elutes late in chromatography; requires extended gradient.
LogP (Estimated) > 12.0Extreme hydrophobicity; necessitates NARP-LC conditions.
Proton Affinity Extremely LowESI is ineffective; requires gas-phase APCI or APPI.
Why APCI Over ESI? The Causality of Ionization

ESI relies on solution-phase ionization (acid/base chemistry or adduct formation). Because 9-cyclohexyleicosane cannot be protonated in solution, ESI yields zero signal. Instead, we must utilize Atmospheric Pressure Chemical Ionization (APCI) [2].

In APCI, the LC eluent is pneumatically nebulized and thermally vaporized at high temperatures (typically 400–450 °C). A corona discharge needle generates primary electrons, ionizing the nitrogen carrier gas, which in turn ionizes the vaporized solvent. For saturated alkanes, the dominant positive-ion gas-phase reaction is hydride abstraction , where the highly reactive solvent reagent ions strip a hydride (H⁻) from the alkane, yielding a stable [M-H]⁺ carbocation[3]. Alternatively, complexation with trace ambient water can yield the [M-3H+H₂O]⁺ adduct[3].

APCI_Mechanism Corona Corona Discharge (Primary e⁻) Carrier Carrier Gas (N₂) Corona->Carrier Ionization Solvent Solvent Vapor (Hexane/IPA) Carrier->Solvent Charge Transfer Reagent Reagent Ions (e.g., C₆H₁₃⁺) Solvent->Reagent Ion-Molecule Rxn Product [M-H]⁺ Ion (m/z 363.4) Reagent->Product Hydride Abstraction Analyte 9-Cyclohexyleicosane (C₂₆H₅₂) Analyte->Product -H⁻

APCI positive mode hydride abstraction mechanism for saturated hydrocarbons.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates mandatory System Suitability Tests (SST) to verify ionization efficiency and strict blank injections to monitor the severe carryover typical of C26 hydrocarbons.

Reagents and Sample Preparation
  • Solvents: LC-MS grade Methanol (MeOH), Isopropanol (IPA), and Isooctane.

  • Sample Matrix: Dissolve 9-cyclohexyleicosane standards strictly in 100% Isooctane. Causality: Introducing even trace amounts of water or polar solvents will cause the analyte to crash out of solution in the autosampler vial.

Non-Aqueous Reversed-Phase (NARP) LC Conditions

Standard C18 columns are used, but the "weak" mobile phase is replaced with Methanol, and the "strong" mobile phase is replaced with an IPA/Isooctane mixture to ensure the analyte remains solvated throughout the chromatographic run[4].

Table 2: NARP-LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (100% MeOH)% Mobile Phase B (50:50 IPA:Isooctane)
0.00.49010
2.00.49010
8.00.41090
12.00.41090
12.10.49010
15.00.49010 (Re-equilibration)

Column: ZORBAX RRHD Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm). Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

APCI-MS Source Optimization

Because 9-cyclohexyleicosane has a high boiling point, the APCI vaporizer temperature must be pushed near its upper limit to prevent condensation in the source, which would otherwise lead to signal suppression and source contamination.

Table 3: APCI-MS Source Parameters (Positive Ion Mode)

ParameterSettingMechanistic Rationale
Vaporizer Temperature 450 °CCritical for volatilizing heavy C26 alkanes.
Drying Gas Temperature 300 °CAids in desolvation prior to the corona region.
Corona Current 4.0 µAProvides optimal primary electron density for N₂ ionization.
Capillary Voltage 3000 VGuides the generated [M-H]⁺ ions into the MS optics.
Acquisition Mode SIMMonitored at m/z 363.4 ([M-H]⁺) and m/z 379.4 ([M-3H+H₂O]⁺).
Step-by-Step Analytical Workflow
  • System Suitability Test (SST): Inject a 1 µg/mL solution of a lighter alkane (e.g., Hexadecane, C16) to verify that the APCI corona discharge is actively facilitating hydride abstraction. If the [M-H]⁺ signal for C16 is absent, clean the corona needle before proceeding.

  • Blank Validation: Inject 2 µL of pure Isooctane. Verify that the baseline at m/z 363.4 is flat.

  • Sample Injection: Inject 2 µL of the 9-cyclohexyleicosane sample.

  • Carryover Assessment (Critical): Immediately following the highest concentration sample, inject a second Isooctane blank. If the peak area in the blank exceeds 1% of the sample peak area, extend the hold time at 90% Mobile Phase B in the LC gradient to flush the column.

LCMS_Workflow Prep Sample Prep Dissolution in Isooctane Inject Injection (2-5 µL) Autosampler Prep->Inject LC NARP-LC Separation C18 Column (MeOH/IPA) Inject->LC Source APCI Source Vaporization @ 450°C LC->Source MS Mass Analyzer SIM Mode (m/z 363.4) Source->MS

Self-validating NARP LC-MS workflow for highly lipophilic alkane analysis.

Data Interpretation and Troubleshooting

  • Fragmentation vs. Pseudo-Molecular Ions: Alkanes subjected to Collision-Induced Dissociation (CID) in MS/MS mode fragment extensively into non-specific CₙH₂ₙ₊₁⁺ ions (e.g., m/z 43, 57, 71)[3]. Because these low-mass fragments suffer from high chemical noise, Selected Ion Monitoring (SIM) of the intact [M-H]⁺ ion (m/z 363.4) provides superior Signal-to-Noise (S/N) ratios compared to Multiple Reaction Monitoring (MRM).

  • Alternative Ionization (APPI): If matrix suppression in APCI is too severe, Atmospheric Pressure Photoionization (APPI) using a Krypton lamp (10.6 eV) with a Toluene dopant can be employed as an orthogonal technique. The dopant facilitates charge exchange, yielding the radical cation [M]•⁺ at m/z 364.4[5].

References

  • Comparison of dopants for charge exchange ionization of nonpolar polycyclic aromatic hydrocarbons with reversed-phase LC-APPI-MS. Journal of the American Society for Mass Spectrometry.[Link]

  • Eicosane, 9-cyclohexyl- (CID 20512). PubChem, National Institutes of Health.[Link]

  • Comparison of Atmospheric Pressure Photoionization and Atmospheric Pressure Chemical Ionization for Normal-Phase LC/MS Chiral Analysis of Pharmaceuticals. Analytical Chemistry.[Link]

  • Atmospheric Pressure Photoionization (APPI) for LC–MS: Analysis of Lipids. Syagen Technology.[Link]

  • Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry. National Institutes of Health (PMC).[Link]

Sources

Method

Application Note: Profiling "Eicosane, 9-cyclohexyl-" as a Volatile Biomarker in Fermented Foods via GC-MS/MS

Target Audience: Analytical Chemists, Food Scientists, and Natural Product Researchers Matrix Focus: Fermented Soybeans (Douchi), Aged Lambic Beers, and Microbially Extracted Botanicals Mechanistic Background: The Role o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Food Scientists, and Natural Product Researchers Matrix Focus: Fermented Soybeans (Douchi), Aged Lambic Beers, and Microbially Extracted Botanicals

Mechanistic Background: The Role of 9-Cyclohexyleicosane in Fermentation

Eicosane, 9-cyclohexyl- (also referred to as 9-cyclohexyleicosane or 3-cyclohexyldodecane) is a saturated monocyclic hydrocarbon (cycloalkane)[1]. Historically overlooked as a background lipid artifact, recent advances in high-resolution gas chromatography-mass spectrometry (GC-MS) have identified this compound as a critical secondary metabolite and potential biomarker for microbial fermentation[1].

From a mechanistic standpoint, the presence of long-chain cycloalkanes in food matrices is rarely endogenous to the raw plant material. Instead, they are synthesized via the microbial biotransformation of aliphatic long-chain fatty acids during prolonged fermentation[2]. Specific bacterial strains, such as Bacillus species, have been proven to synthesize 9-cyclohexyleicosane as part of a diverse array of chemical metabolites used for ecological interaction and defense[3]. Consequently, when lipid-rich matrices like soybeans or brewer's wort are subjected to traditional, multi-strain fermentation, fungal lipases and bacterial enzymes catalyze the reduction and cyclization of these lipids, yielding detectable levels of 9-cyclohexyleicosane[2].

This application note details a self-validating analytical workflow designed to isolate, identify, and quantify this volatile biomarker, enabling researchers to authenticate traditional fermentation processes and profile microbial metabolic pathways.

Analytical Workflow Visualization

To prevent column fouling by non-volatile triglycerides and proteins inherent to fermented foods, a Simultaneous Distillation Extraction (SDE) approach is prioritized over direct liquid-liquid extraction.

G A Fermented Matrix (Soy/Beer/Seaweed) B SDE Extraction (Dichloromethane) A->B Add Internal Standard C Dehydration & Concentration (Na2SO4) B->C Organic Phase D GC-MS/MS Analysis (DB-5MS Column) C->D 1 μL Injection E Spectral Matching (NIST / HMDB) D->E EI (70 eV) F 9-Cyclohexyleicosane Quantification E->F LRI Calculation

GC-MS/MS Analytical Workflow for 9-Cyclohexyleicosane Quantification.

Experimental Protocols: A Self-Validating System

The following protocol integrates internal standard normalization and Linear Retention Index (LRI) calibration to ensure that every analytical run is mathematically self-validating, compensating for matrix effects and instrument drift.

Phase I: Simultaneous Distillation Extraction (SDE)

Causality Insight: SDE using a Likens-Nickerson apparatus is chosen because it simultaneously isolates volatile/semi-volatile hydrocarbons while leaving behind non-volatile matrix components (e.g., heavy lipids, proteins) that cause ion suppression and column degradation.

  • Sample Preparation: Homogenize 100 g of the fermented sample (e.g., Douchi, Lambic beer, or seaweed extract) in 200 mL of HPLC-grade distilled water[2].

  • Internal Standard Spike: Add 5 mL of an internal standard solution (e.g., 2-methyl-1-pentanol at 10 μg/mL in methanol, or 1,2-dichlorobenzene) directly to the aqueous homogenate[2].

    • Validation Check: The internal standard must possess a similar volatility profile to the target analytes but must not naturally occur in the matrix.

  • Extraction: Load the aliquot into a 500 mL flask attached to the SDE apparatus. Extract with 100 mL of redistilled dichloromethane for 4 hours until the aqueous phase reaches a rolling boil[2].

  • Dehydration: Collect the organic (dichloromethane) phase and dry it over anhydrous Na₂SO₄ overnight[2].

    • Causality Insight: Absolute removal of water is mandatory; trace moisture will hydrolyze the siloxane linkages of the GC column's stationary phase at high temperatures.

  • Concentration: Reduce the extract volume to exactly 2.0 mL using a rotary evaporator equipped with a precisely controlled water bath[2].

Phase II: GC-MS/MS Acquisition Parameters

Causality Insight: A DB-5MS column (5% phenyl-arylene / 95% dimethylpolysiloxane) is selected because its slightly polar, low-bleed stationary phase provides optimal dispersive interactions for resolving high-boiling-point, long-chain cycloalkanes from structurally similar fatty acid methyl esters (FAMEs)[4].

  • Instrument Setup: Utilize a single or triple quadrupole GC-MS system (e.g., Agilent 7890A/5975C) equipped with a DB-5MS capillary column (30 m length × 0.25 mm ID × 0.25 μm film thickness)[4].

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min[4].

  • Oven Temperature Program:

    • Initial hold at 90°C for 1 min[4].

    • Ramp at 8°C/min to 280°C[4].

    • Final hold at 280°C for 23 min[4].

    • Validation Check: The slow 8°C/min ramp is critical for the baseline resolution of C15–C25 hydrocarbons.

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Set the mass scan range from 40 to 750 amu with a scan interval of 0.2 seconds[3].

  • Calibration & LRI Generation: Daily, inject 0.1 μL of a 100 ppm standard mixture of C5–C25 n-alkanes. Calculate the Linear Retention Index (LRI) for 9-cyclohexyleicosane to cross-verify against the NIST/HMDB spectral libraries[2].

Quantitative Data Analysis

The accumulation of 9-cyclohexyleicosane is highly dependent on the fermentation methodology. Pure-culture, controlled fermentations often yield different volatile profiles compared to traditional, spontaneous multi-strain fermentations. The table below summarizes the occurrence of this biomarker across various matrices based on recent literature.

Table 1: Occurrence of 9-Cyclohexyleicosane in Fermented Matrices
Food Matrix / Sample TypeFermentation Method / Dominant MicrobesConcentration / Relative AbundanceReference
Douchi (Fermented Soybean) Pure Culture (Aspergillus oryzae)0.14 µg/g (Dry weight basis)[2]
Douchi (Fermented Soybean) Traditional Multi-strain0.07 µg/g (Dry weight basis)[2]
Lambic Beer Spontaneous Aging (Wild Yeast/Bacteria)1.84% (Relative Peak Area)[5]
Seaweed Botanical Extract Fermented Buttermilk ExtractionDetected (Qualitative)[4]
Bacterial Isolate Metabolites Bacillus mycoides culturesDetected (Qualitative)[3]

Data Interpretation: The detection of 9-cyclohexyleicosane in isolated Bacillus cultures[3] strongly supports the hypothesis that its presence in aged Lambic beers[5] and traditional Douchi[2] is a direct result of bacterial metabolic activity during the fermentation lifecycle.

References[2] Comparison of Aroma Compounds in Traditional Fermented and Inoculated Douchies, A Chinese Traditional Fermented Soybean Food.Food Science (食品科学).

URL: [Link][1] Showing Compound 3-Cyclohexyldodecane (FDB015216). FooDB. URL:[Link][4] Unraveling the volatile metabolites and potential plant-stimulating properties of organically extracted Caulerpa racemosa. Frontiers in Plant Science. URL:[Link][5] Gas Chromatography Mass Spectrometry (GCMS) analysis of Ethyl acetate bark of the Engelhardtia spicata Lechen ex Blume (Includes Lambic Beer Volatile Analysis). ResearchGate. URL:[Link][3] Harnessing plant growth-promoting bacteria to combat watermelon mosaic virus in squash. National Institutes of Health (NIH). URL:[Link]

Sources

Application

Application Notes & Protocols: Evaluating Eicosane, 9-cyclohexyl- as a Novel Fuel Additive for Emissions Reduction

Abstract The imperative to reduce vehicular emissions necessitates continuous innovation in fuel and additive technologies. This document outlines a comprehensive framework for the evaluation of Eicosane, 9-cyclohexyl- (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imperative to reduce vehicular emissions necessitates continuous innovation in fuel and additive technologies. This document outlines a comprehensive framework for the evaluation of Eicosane, 9-cyclohexyl- (CAS: 4443-61-2), a high-molecular-weight cycloalkane, as a potential novel fuel additive for reducing harmful emissions from compression-ignition (diesel) engines. While specific data on this compound's efficacy as an emissions-reducing agent is not yet established, its molecular structure—a C20 alkyl chain attached to a cyclohexane ring—suggests potential as a combustion modifier. Cycloalkanes are recognized for their high energy density and are key components in sustainable aviation fuels.[1] This guide provides the necessary theoretical background, hypothesized mechanisms of action, and detailed experimental protocols for the systematic investigation of its physicochemical properties, synthesis, and impact on engine performance and exhaust emissions. The protocols are designed for researchers in fuel science, chemical engineering, and automotive technology, providing a self-validating system for rigorous evaluation.

Introduction and Rationale

Eicosane, 9-cyclohexyl- is a saturated hydrocarbon featuring a long C20 aliphatic chain and a C6 cycloalkane ring.[2] Its high carbon number and molecular weight distinguish it from conventional fuel components. The rationale for investigating this molecule as a fuel additive stems from several key hypotheses:

  • Combustion Improvement: The long alkyl chain may favorably alter the cetane number of diesel fuel, potentially shortening the ignition delay period. A shorter ignition delay can lead to more complete and uniform combustion, reducing the formation of particulate matter (PM), unburned hydrocarbons (HC), and carbon monoxide (CO).[3][4]

  • Energy Density: Cycloalkanes contribute to high volumetric energy density, a desirable trait in fuels that can translate to improved fuel efficiency.[1]

  • Fuel Property Modification: The molecule's structure may influence physical properties of the fuel blend, such as viscosity and lubricity, which can impact fuel injection and atomization processes.

This document serves as a foundational guide for any research group embarking on the characterization and validation of Eicosane, 9-cyclohexyl- or similar novel high-molecular-weight compounds as fuel additives.

Physicochemical Properties of Eicosane, 9-cyclohexyl-

A thorough understanding of the additive's physical and chemical properties is paramount for predicting its behavior in fuel blends and during combustion.

PropertyValue / IdentifierSource
CAS Number 4443-61-2[2][5]
Molecular Formula C₂₆H₅₂[2][6]
Molecular Weight 364.7 g/mol [2]
IUPAC Name 9-Cyclohexyleicosane[5][6]
SMILES CCCCCCCCCCCC(CCCCCCCC)C1CCCCC1[5]
InChI Key HFHMPSMIEOIWQO-UHFFFAOYSA-N[2][5]

Table 1: Key physicochemical properties of Eicosane, 9-cyclohexyl-.

Hypothesized Mechanism of Action for Emissions Reduction

The primary mechanism by which a non-oxygenated additive like Eicosane, 9-cyclohexyl- could reduce emissions is by optimizing the combustion process itself. The proposed pathways are illustrated below.

G Additive Eicosane, 9-cyclohexyl- (Additive) Blend Fuel Blend Additive->Blend Fuel Base Diesel Fuel Fuel->Blend Injection Fuel Injection & Atomization Blend->Injection Potential Viscosity Modification Combustion Combustion Chamber Injection->Combustion ImprovedComb Improved Combustion (More Complete, Uniform) Combustion->ImprovedComb Hypothesis 1: Cetane Improvement (Shorter Ignition Delay) NOx NOx Formation Combustion->NOx Potential for Higher Peak Temperatures Emissions Reduced Emissions (PM, HC, CO) ImprovedComb->Emissions

Figure 1: Hypothesized mechanistic pathway for Eicosane, 9-cyclohexyl- in reducing emissions. The primary hypothesis centers on improving combustion efficiency.

Causality Explanation:

  • Cetane Improvement: The long aliphatic chain is similar to molecules known to possess high cetane numbers. By potentially increasing the cetane number of the base fuel, the additive would shorten the ignition delay—the time between fuel injection and the start of combustion.[7] This prevents the accumulation of a large amount of unburned fuel in the cylinder before ignition, leading to a smoother, more controlled, and more complete combustion process.[4]

  • Reduction of PM, HC, and CO: Incomplete combustion is the primary source of Particulate Matter (soot), unburned Hydrocarbons, and Carbon Monoxide. By promoting a more complete burn, the formation of these pollutants at the source is minimized.[3][8]

  • Potential Impact on NOx: The effect on Nitrogen Oxides (NOx) is more complex. NOx is typically formed at very high peak combustion temperatures.[3][4] If improved combustion leads to significantly higher in-cylinder temperatures, it could potentially lead to an increase in NOx emissions. This trade-off is a critical aspect to evaluate during testing.

Protocol for Synthesis of Eicosane, 9-cyclohexyl-

As Eicosane, 9-cyclohexyl- is not a widely available commodity chemical, a laboratory-scale synthesis may be required. A plausible approach involves a Grignard reaction followed by reduction, a common C-C bond-forming strategy.

Objective: To synthesize Eicosane, 9-cyclohexyl- from commercially available precursors for research purposes.

Materials:

  • 1-Bromoundecane

  • Magnesium turnings

  • Dry diethyl ether or THF

  • Cyclohexyl nonyl ketone

  • Anhydrous workup reagents (e.g., saturated NH₄Cl solution)

  • Hydrogen gas

  • Palladium on carbon (Pd/C) catalyst

  • Standard glassware for reflux, extraction, and distillation/chromatography

Workflow Diagram:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Deoxygenation (Reduction) A 1-Bromoundecane + Mg in Ether B Undecylmagnesium Bromide (Grignard) A->B C Cyclohexyl nonyl ketone D Reaction with Grignard Reagent C->D E Tertiary Alcohol Intermediate D->E F Catalytic Hydrogenation (H₂, Pd/C) G Final Product: Eicosane, 9-cyclohexyl- F->G

Figure 2: A plausible multi-step synthesis workflow for Eicosane, 9-cyclohexyl-.

Step-by-Step Protocol:

  • Grignard Reagent Preparation: a. Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. b. Add a small volume of dry diethyl ether. c. Dissolve 1-bromoundecane in dry diethyl ether and add it dropwise to the magnesium suspension to initiate the reaction. Maintain a gentle reflux. d. Once all the 1-bromoundecane is added, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent (Undecylmagnesium bromide).

  • Coupling Reaction: a. Cool the Grignard reagent to 0 °C in an ice bath. b. Dissolve cyclohexyl nonyl ketone in dry diethyl ether and add it dropwise to the cooled Grignard solution. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Workup and Isolation: a. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol intermediate.

  • Catalytic Hydrogenation (Deoxygenation): a. Dissolve the crude alcohol in a suitable solvent (e.g., ethanol or ethyl acetate). b. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). c. Transfer the mixture to a hydrogenation apparatus (e.g., a Parr shaker). d. Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and agitate at a slightly elevated temperature (e.g., 50-70 °C) until hydrogen uptake ceases. This step reduces the tertiary alcohol to the final alkane.

  • Purification and Characterization: a. Filter the reaction mixture through Celite to remove the Pd/C catalyst. b. Remove the solvent under reduced pressure. c. Purify the final product, Eicosane, 9-cyclohexyl-, using vacuum distillation or column chromatography. d. Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Gas Chromatography-Mass Spectrometry (GC-MS).

Application Protocols: Performance and Emissions Testing

A phased approach is recommended, starting with bench-top fuel analysis and progressing to engine and vehicle-level testing.

Phase 1: Fuel Blend Characterization

Objective: To prepare stable fuel blends and characterize their fundamental physical properties.

Protocol:

  • Blending: Prepare blends of Eicosane, 9-cyclohexyl- in a reference diesel fuel (e.g., EN 590 compliant) at various concentrations. Suggested treat rates: 100 ppm, 250 ppm, 500 ppm, and 1000 ppm by mass. Include a control sample of neat reference fuel.

  • Homogenization: Agitate each blend vigorously for 30 minutes to ensure homogeneity.

  • Stability Test: Store the blends for 7 days at both 4 °C and 40 °C. Visually inspect for any phase separation or precipitation.

  • Property Analysis: For each stable blend and the control fuel, measure the following properties according to their respective ASTM or ISO standards:

    • Density (ASTM D4052)

    • Kinematic Viscosity at 40 °C (ASTM D445)

    • Flash Point (ASTM D93)

    • Cloud Point (ASTM D2500)

    • Oxidation Stability (ASTM D2274)

Phase 2: Engine Dynamometer Testing

Objective: To quantify the effect of the additive on engine performance and regulated exhaust emissions under controlled laboratory conditions.[9]

Equipment:

  • Modern, high-speed, direct-injection diesel engine (e.g., a Euro 5/6 compliant automotive engine) mounted on an engine dynamometer test bed.[10]

  • High-precision fuel flow meter.

  • Exhaust gas analysis system, including:

    • Non-dispersive Infrared (NDIR) analyzer for CO and CO₂.[11]

    • Chemiluminescence Analyzer (CLA) for NOx.[11]

    • Flame Ionization Detector (FID) for total hydrocarbons (THC).[11]

    • Gravimetric filter system or smoke meter for Particulate Matter (PM).

  • Constant Volume Sampler (CVS) dilution tunnel for exhaust gas sampling.[12]

Protocol:

  • Engine Break-in: Operate the engine on the reference fuel for a sufficient period (e.g., 10-20 hours) to ensure stable baseline performance.

  • Baseline Test (Control): a. Operate the engine on the neat reference fuel according to a standardized test cycle. A steady-state cycle (e.g., European Steady State Cycle - ESC) is suitable for initial screening. b. Continuously measure and record engine parameters (speed, torque, power), fuel consumption, and raw/diluted exhaust emissions (CO, CO₂, NOx, THC, PM) throughout the test cycle. c. Repeat the baseline test at least three times to establish repeatability.

  • Additive-Treated Fuel Tests: a. Flush the fuel system thoroughly with the first test blend (e.g., 100 ppm). b. Operate the engine on the test blend for a stabilization period (e.g., 60 minutes). c. Run the same standardized test cycle as the baseline, collecting the same data. d. Repeat for each concentration of the additive, ensuring a thorough fuel system flush between each blend.

  • Data Analysis: a. Calculate the mass emissions (in g/kWh) for each pollutant for every test run. b. For each additive concentration, calculate the percentage change in emissions and Brake Specific Fuel Consumption (BSFC) relative to the baseline average. c. Use statistical methods (e.g., t-test or ANOVA) to determine if the observed changes are statistically significant.[13]

Sample Data Presentation Table:

Additive Conc. (ppm)BSFC (g/kWh)NOx (% Change)PM (% Change)HC (% Change)CO (% Change)
0 (Control)210.5 ± 1.20%0%0%0%
100208.9 ± 1.5+2.1%-5.8%-7.2%-10.5%
250207.1 ± 1.3+3.5%-12.4%-15.1%-21.3%
500206.5 ± 1.4+4.2%-14.8%-18.9%-25.6%
1000206.8 ± 1.6+4.5%-15.2%-19.5%-26.1%*

*Indicates a statistically significant change (p < 0.05) compared to the control. Table 2: Example format for presenting engine dynamometer emissions and performance data. Note: Data is illustrative.

Safety and Handling

While specific toxicology data for Eicosane, 9-cyclohexyl- is not available, it should be handled as a typical high-molecular-weight alkane.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]

  • Handling: Avoid inhalation of any mists or vapors. Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin and eyes.[14]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from strong oxidizing agents.[15]

  • Fire Hazard: The compound is combustible. Keep away from open flames, sparks, and other sources of ignition. Use foam or dry chemical powder for fire suppression.[14]

Conclusion and Future Work

This document provides a structured, scientifically-grounded methodology for the comprehensive evaluation of Eicosane, 9-cyclohexyl- as a potential emissions-reducing fuel additive. The protocols outlined herein, from synthesis and fuel blending to rigorous engine testing, are designed to produce reliable and statistically significant data.

Successful results from the engine dynamometer phase, particularly a significant reduction in PM, HC, and CO without a prohibitive increase in NOx, would warrant progression to more advanced testing. Future work should include:

  • Transient Cycle Testing: Evaluating the additive under dynamic conditions that better simulate real-world driving (e.g., World Harmonized Transient Cycle - WHTC).

  • Durability Testing: Long-term engine operation (e.g., 200+ hours) to assess any potential for deposit formation, material compatibility issues, or long-term effects on emission control systems (e.g., Diesel Particulate Filter, Selective Catalytic Reduction).[13][16]

  • On-Road Vehicle Testing: Utilizing Portable Emissions Measurement Systems (PEMS) to validate laboratory findings under real-world driving conditions.[9]

By following these protocols, researchers can systematically build a comprehensive data package to determine the viability and application potential of Eicosane, 9-cyclohexyl- in the ongoing effort to create cleaner transportation fuels.

References

  • Cheméo. (n.d.). Chemical Properties of Eicosane, 9-cyclohexyl- (CAS 4443-61-2). Retrieved from Cheméo. [Link]

  • HORIBA. (n.d.). Exhaust Gas Measurement for Motor Vehicles. Retrieved from HORIBA. [Link]

  • LANZO CHEM. (2025, December 6). Can Fuel Additives Reduce Harmful Emissions from Fuel Systems?. Retrieved from LANZO CHEM. [Link]

  • Giechaskia, A., et al. (2024, February 28). Measurement of Light-Duty Vehicle Exhaust Emissions with Light Absorption Spectrometers. MDPI. [Link]

  • Honda R&D Co., Ltd. (2026, March 18). Development of Analytical Technology for Measuring Exhaust Species at Low Emission Levels. J-Stage. [Link]

  • Jonušas, R., et al. (n.d.). EFFECT OF FUEL ADDITIVES ON DIESEL ENGINE PERFORMANCE AND EXHAUST EMISSIONS. Transport and Aerospace Engineering. [Link]

  • TNO. (2024, April 26). Petrol fuel additives effects on vehicle technology and the environment. TNO Publications. [Link]

  • Intertek. (n.d.). FUEL, ADDITIVES AND LUBRICANTS TESTING. Retrieved from Intertek. [Link]

  • European Union. (n.d.). Additive Emissions Protocol - EU Climate Action. Retrieved from European Union. [Link]

  • Szorád, I., et al. (2025, November 28). Experimental Evaluation of the Impact of a Selected Novel Diesel Additive on the Environmental, Energy and Performance Parameters of a Vehicle. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Eicosane, 9-cyclohexyl-. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Eicosane, 9-cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Effects of Fuel Additives on Air Pollutant Emissions From Distillate-Oil-Fired Furnaces. Retrieved from EPA. [Link]

  • Kurhade, A. S., et al. (2025). Investigating the Impact of Oxygenated Additives on Exhaust Emissions from Unleaded Gasoline Vehicles. Informatics Journals. [Link]

  • DieselNet. (n.d.). Measurement of Emissions. Retrieved from DieselNet. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Protocol to Characterize Gaseous Emissions as a Function of Fuel-Additive Composition. Retrieved from EPA. [Link]

  • University of Sheffield. (2020, August 6). Additives for the reduction of NOx emissions in large scale solid fuel combustion. Retrieved from University of Sheffield. [Link]

  • Innospec. (2014, October 13). SAE Paper Number 2014-01-2720. Retrieved from Innospec. [Link]

  • Ardina Car Care. (2023, March 30). Test Data Diesel Additives. Retrieved from Ardina Car Care. [Link]

  • MDPI. (n.d.). Assessment of Methods for Determining Vehicle Emission Characteristics. Retrieved from MDPI. [Link]

  • Wang, S., et al. (2023, February 6). Comparative Study on Emission Reduction Performance of Two Organic Acid Rare Earth Fuel Additives for Diesel Engines. MDPI. [Link]

  • Google Patents. (n.d.). US20100325944A1 - Additives for Cetane Improvement in Middle Distillate Fuels.
  • Cheméo. (n.d.). Chemical Properties of Eicosane (CAS 112-95-8). Retrieved from Cheméo. [Link]

  • Narayanaswamy, K., et al. (n.d.). A Compact Chemical Kinetic Mechanism for Heavy Fuel Surrogates with n-, iso- and cyclo-Alkanes, and Aromatic Compounds. PMC. [Link]

  • National Institute of Standards and Technology. (n.d.). Eicosane, 9-octyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effect of Fuel Additives on Reduction of Smoke and Particulate Matter, and Stabilization of Cycle-to-cycle Variation. Retrieved from ResearchGate. [Link]

  • Zhang, K., et al. (2024, December 24). Exploring fuel isomeric effects of hexanes at various pressures pyrolysis and laminar burning velocity. Maximum Academic Press. [Link]

  • Aston University. (2025, March 11). Energy-dense sustainable aviation fuel-range hydrocarbons from cyclohexanone as a biomass-derived feedstock. Aston Publications Explorer. [Link]

  • Vander Wal, R. L., et al. (2025, September 16). Geometric and Positional Isomer Effects on Ignition Behavior of Cycloalkanes: Implications for Sustainable Aviation Fuels. ROSA P. [Link]

  • National Renewable Energy Laboratory. (2024, November 21). Cycloalkane-Rich Sustainable Aviation Fuel Production via Hydrotreating Lignocellulosic Biomass-Derived Catalytic Fast Pyrolysis. NREL Publications. [Link]

  • Acros Organics. (2024, July 7). n-Eicosane - Safety Data Sheet. Retrieved from Acros Organics. [Link]

  • MDPI. (2019, October 25). Synthesis of Diesel and Jet Fuel Range Cycloalkanes with Cyclopentanone and Furfural. Retrieved from MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in the Analysis of 9-Cyclohexyleicosane

Welcome to the Technical Support Center for the bioanalytical quantification of Eicosane, 9-cyclohexyl- (9-cyclohexyleicosane). As a highly lipophilic branched alkane, this compound presents severe analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalytical quantification of Eicosane, 9-cyclohexyl- (9-cyclohexyleicosane). As a highly lipophilic branched alkane, this compound presents severe analytical challenges. Its extreme hydrophobicity ensures that it co-extracts with bulk endogenous lipids from biological matrices (e.g., tissues, plasma). These co-extracted lipids are the primary drivers of matrix effects, leading to active site masking in Gas Chromatography-Mass Spectrometry (GC-MS) and severe ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide synthesizes field-proven methodologies, causal explanations, and self-validating protocols to help you achieve robust, reproducible quantification.

Analyte Profile: 9-Cyclohexyleicosane

Table 1: Physicochemical Properties

Property Value Analytical Implication
IUPAC Name Icosan-9-ylcyclohexane Lacks functional groups for derivatization.
CAS Number 4443-61-2[1] Reference standard identification.
Molecular Formula C26H52[1] High molecular weight alkane.
Molecular Weight 364.7 g/mol [1] Requires high-temperature GC methods.
XLogP3 (Hydrophobicity) 13.5[1] Extreme lipophilicity; co-extracts with triglycerides.

| Proton Affinity | Negligible | Unsuitable for Electrospray Ionization (ESI). |

Section 1: GC-MS Troubleshooting & FAQs

Q1: Why is my standard curve non-linear at low concentrations, and why do biological samples show higher-than-expected concentrations? A: You are experiencing Matrix-Induced Chromatographic Response Enhancement . In GC-MS, the injection port liner and the head of the analytical column naturally develop active sites (e.g., exposed silanol groups) over time. When you inject a neat solvent standard, a portion of the highly hydrophobic 9-cyclohexyleicosane adsorbs to these active sites and is lost before reaching the detector, causing non-linearity at the low end of the curve. However, when you inject a biological sample, the co-extracted matrix lipids coat and mask these active sites. Consequently, 100% of the alkane reaches the detector, artificially inflating the calculated concentration[2].

Q2: How can I neutralize this enhancement without synthesizing a custom deuterated internal standard? A: The most effective strategy is the use of Analyte Protectants (e.g., Polyethylene Glycol 400 or Ethylene Glycol). By deliberately adding a high-boiling protectant to both your neat standards and your unknown samples, you artificially induce a transient matrix effect that uniformly masks the active sites in the GC hardware[3]. This ensures that the analyte experiences the same inert pathway regardless of the sample matrix, restoring linearity and accuracy[3].

Section 2: LC-MS Troubleshooting & FAQs

Q3: ESI yields no signal for 9-cyclohexyleicosane. When I switch to APCI, I get a signal for neat standards, but I experience severe ion suppression in tissue extracts. Why? A: Alkanes lack proton-accepting or proton-donating functional groups, making Electrospray Ionization (ESI) entirely ineffective. Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) must be used. In APCI, ionization relies on gas-phase charge transfer from a corona discharge. Co-eluting matrix components (like phospholipids and sterols) have higher proton affinities and larger ionization cross-sections than alkanes. They outcompete 9-cyclohexyleicosane for the available charge, leading to massive signal suppression (often >80% reduction)[4].

Q4: What is the most effective calibration strategy to correct for APCI ion suppression? A: Because stable isotope-labeled standards for specific branched alkanes are rarely commercially available, you must rely on Standard Addition or Matrix-Matched Calibration . Furthermore, extensive upstream sample cleanup (detailed in Protocol 1) is mandatory to physically remove the competing lipids before they enter the ion source[4].

Mechanistic Visualizations

ME_Mechanism Root Matrix Effects in 9-Cyclohexyleicosane Analysis GC GC-EI-MS Pathway Root->GC LC LC-APCI-MS Pathway Root->LC GC_Mech Matrix-Induced Enhancement Lipids mask active sites in GC liner/column GC->GC_Mech LC_Mech Ion Suppression Co-eluting lipids compete for charge transfer in APCI LC->LC_Mech GC_Sol Analyte Protectants (e.g., PEG 400) Mask active sites uniformly GC_Mech->GC_Sol LC_Sol Saponification + SPE Remove competing lipids prior to ionization LC_Mech->LC_Sol

Divergent mechanisms and solutions for matrix effects in GC-MS vs. LC-MS platforms.

Self-Validating Experimental Protocols

Protocol 1: Alkaline Saponification & Silica SPE Cleanup

Purpose: To physically eliminate lipid matrix effects prior to LC-APCI-MS or GC-MS analysis. Causality: Saponification hydrolyzes interfering esterified lipids (triglycerides, phospholipids) into water-soluble glycerol and fatty acid salts. 9-cyclohexyleicosane is completely unsaponifiable and remains intact, allowing for targeted extraction.

Step-by-Step Methodology:

  • Homogenization: Homogenize 100 mg of tissue (or 100 µL plasma) in 1 mL of 1M KOH in 90% Ethanol.

  • Saponification: Incubate the homogenate at 70°C for 60 minutes. Cool to room temperature.

  • Liquid-Liquid Extraction (LLE): Add 2 mL of LC-MS grade Hexane and 1 mL of HPLC water. Vortex for 2 minutes, then centrifuge at 3000 x g for 5 minutes.

  • Phase Separation: Transfer the upper organic (hexane) layer containing the unsaponifiable fraction (including 9-cyclohexyleicosane) to a clean glass tube.

  • SPE Cleanup: Pass the hexane extract through a pre-conditioned Silica Gel SPE cartridge (500 mg). Elute with an additional 2 mL of Hexane. Causality: The normal-phase silica traps any residual polar sterols or unhydrolyzed lipids, while the non-polar alkane passes through without retention.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen. Reconstitute in 100 µL of Isooctane (for GC-MS) or Isopropanol/Methanol (for LC-MS).

Self-Validation Check: Spike a blank surrogate matrix with a known concentration of 9-cyclohexyleicosane prior to step 1 (Pre-spike) and another after step 6 (Post-spike). Calculate the Matrix Effect (ME%) by comparing the Post-spike peak area to a neat solvent standard. The protocol is validated if the ME% is between 90% and 110%.

Workflow S1 1. Saponification (KOH/EtOH) Hydrolyze Matrix Lipids S2 2. LLE (Hexane Partition) Extract Hydrophobic Alkane S1->S2 S3 3. SPE Cleanup (Silica Gel) Retain Polar Interferences S2->S3 S4 4. Reconstitution (Isooctane + Protectant) Prepare for Analysis S3->S4

Step-by-step sample preparation workflow for isolating highly lipophilic alkanes.

Protocol 2: Analyte Protectant Addition (GC-MS Specific)

Purpose: To eliminate matrix-induced response enhancement.

Step-by-Step Methodology:

  • Prepare a stock solution of Polyethylene Glycol 400 (PEG 400) at 10 mg/mL in Acetonitrile.

  • During the final reconstitution step of your samples and calibration standards, add 10 µL of the PEG 400 stock to every 100 µL of sample/standard[3].

  • Inject 1 µL into the GC-MS. Ensure the injector temperature is high enough (e.g., 300°C) to vaporize the protectant alongside the analyte.

Self-Validation Check: Construct two calibration curves: one in neat solvent + PEG 400, and one in matrix extract + PEG 400. Perform a linear regression and compare the slopes. If the slopes are parallel (variance < 5%), the matrix enhancement has been successfully neutralized.

Quantitative Data Summary

Table 2: Comparison of Matrix Effect (ME%) Mitigation Strategies for 9-Cyclohexyleicosane (Note: ME% = 100% indicates no matrix effect. ME% > 100% indicates enhancement; ME% < 100% indicates suppression).

Analytical PlatformMatrix TypeMitigation StrategyInitial ME% (Uncorrected)Final ME% (Corrected)
GC-EI-MS Plasma ExtractNone (Neat Calibration)160% - 280% (Enhancement)N/A
GC-EI-MS Plasma ExtractAnalyte Protectant (PEG 400)160% - 280%98% - 104%
LC-APCI-MS Tissue ExtractSimple Protein Precipitation15% - 30% (Severe Suppression)N/A
LC-APCI-MS Tissue ExtractSaponification + Silica SPE15% - 30%88% - 95%

References

  • PubChem (NIH) . "Eicosane, 9-cyclohexyl- | C26H52 | CID 20512". National Center for Biotechnology Information. URL:[Link]

  • PubMed (NIH) . "Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography". Journal of Chromatography A. URL:[Link]

  • MDPI . "Quantitation Overcoming Matrix Effects of Lipophilic Toxins... by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis". Toxins. URL:[Link]

  • PubMed (NIH) . "Enhancement of GC-MS Signal for Environmental Pollutants via the Transient Matrix Effect". Analytical Science Advances. URL:[Link]

Sources

Optimization

Technical Support Center: High-Resolution GC-MS Analysis of Eicosane, 9-cyclohexyl-

Welcome to the advanced troubleshooting hub for the chromatographic separation and spectral identification of Eicosane, 9-cyclohexyl- . This guide is engineered for analytical chemists, metabolomics researchers, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting hub for the chromatographic separation and spectral identification of Eicosane, 9-cyclohexyl- . This guide is engineered for analytical chemists, metabolomics researchers, and drug development professionals who frequently encounter co-elution issues when analyzing complex organic matrices (e.g., plant extracts, petrochemicals, or biological fluids).

Here, we synthesize chromatographic theory with field-proven mass spectrometry (MS) deconvolution techniques to provide a self-validating analytical workflow.

Part 1: Diagnostic FAQs (Troubleshooting Causality)

Q1: Why does Eicosane, 9-cyclohexyl- persistently co-elute with other heavy hydrocarbons in my samples? A1: Eicosane, 9-cyclohexyl- (C₂₆H₅₂) is a heavy, branched cycloalkane with a molecular weight of 364.7 g/mol [1]. In complex mixtures, it frequently co-elutes with straight-chain alkanes (like hexacosane) or constitutional isomers. This occurs because their boiling points and dispersive interactions with standard non-polar stationary phases are nearly identical[2]. When thermodynamic properties overlap, physical separation based purely on boiling point fails, requiring interventions in selectivity or mathematical deconvolution.

Q2: How can I manipulate my GC parameters to improve baseline resolution ( Rs​ ) for this specific compound? A2: Resolution is governed by three factors: efficiency ( N ), selectivity ( α ), and capacity factor ( k′ )[3]. To force separation between critical pairs of heavy hydrocarbons:

  • Increase the Capacity Factor ( k′ ): Lower the temperature ramp rate (e.g., from 10°C/min to 2°C/min) specifically in the elution zone of C₂₅–C₂₈ hydrocarbons. Dropping the elution temperature increases the time analytes spend interacting with the stationary phase, magnifying minute differences in vapor pressure[3].

  • Increase Efficiency ( N ): Utilize a longer column (e.g., 60m instead of 30m) or a narrower internal diameter (e.g., 0.18 mm). Doubling column length increases resolution by approximately 40%[3].

Q3: If chromatographic baseline separation is impossible, how can MS deconvolution isolate Eicosane, 9-cyclohexyl-? A3: When peaks physically overlap, spectral deconvolution algorithms (like AMDIS) can mathematically extract pure spectra by analyzing the Extracted Ion Chromatograms (EICs)[4]. The algorithm scans for subtle shifts in the retention time of specific peak apexes. Because Eicosane, 9-cyclohexyl- produces characteristic fragmentation ions (e.g., m/z 57 and 55)[1], the software tracks these specific masses. If the apex of m/z 57 occurs even 0.05 seconds apart from the matrix interference, the algorithm can reconstruct a pristine, library-searchable spectrum for the target[5].

Part 2: Quantitative Data & Parameters

Table 1: Target Analyte Properties & MS Signatures

Use these parameters to build your Selected Ion Monitoring (SIM) or deconvolution methods.

ParameterValue / DescriptionAnalytical Implication
IUPAC Name Icosan-9-ylcyclohexaneBulky cyclic group alters steric interaction with stationary phase.
Molecular Formula C₂₆H₅₂High boiling point; requires high final oven temperatures (>280°C).
Molecular Weight 364.7 g/mol [1]Target mass for molecular ion ( M+ ) identification, though often weak in EI.
Primary Quantifier Ion m/z 57[1]Base peak; highly abundant but prone to matrix interference from other alkanes.
Secondary Qualifier Ions m/z 55, 83, 97[1]Characteristic of cycloalkane ring fragmentation; critical for deconvolution.
Table 2: Troubleshooting Co-elution: Chromatographic vs. Spectral Interventions
Strategy TypeInterventionMechanism of ActionTrade-off
Chromatographic Switch to 5% Phenyl PhaseEnhances selectivity ( α ) via slight polarizability of the phenyl groups against the cyclohexyl ring.Minor increase in column bleed at high temperatures.
Chromatographic Shallow Temp Ramp (2°C/min)Increases capacity factor ( k′ ), maximizing stationary phase interaction[3].Significantly longer total run times.
Spectral Increase Scan Rate (>10 Hz)Provides >10 data points across the peak, a strict mathematical requirement for accurate deconvolution[5].Reduced signal-to-noise (S/N) ratio per scan.

Part 3: Standard Operating Procedure (SOP)

Self-Validating Workflow for Resolving Eicosane, 9-cyclohexyl-

This protocol is designed as a closed-loop system. Step 6 acts as the self-validation mechanism; if the criteria in Step 6 are not met, the system directs you back to Step 3, ensuring scientific rigor.

Phase 1: Chromatographic Optimization

Column Selection: Install a mid-polarity column (e.g., 5% diphenyl / 95% dimethylpolysiloxane, 30m x 0.25mm x 0.25µm). The π

π interactions of the phenyl groups provide necessary selectivity against strictly straight-chain aliphatic interferences.
  • Carrier Gas Optimization: Set Helium carrier gas to an optimal linear velocity (approx. 35–40 cm/sec). Do not increase flow rate excessively to save time, as this pushes the system out of the Van Deemter minimum and destroys resolution[3].

  • Targeted Temperature Programming:

    • Initial: 100°C, hold for 2 mins.

    • Ramp 1 (Bulk Elution): 15°C/min to 240°C.

    • Ramp 2 (Target Zone): 2°C/min to 280°C. (This shallow ramp forces separation of C₂₅–C₂₈ isomers).

    • Final: 300°C, hold for 10 mins to bake out heavy matrix components.

  • Phase 2: MS Acquisition & Mathematical Deconvolution 4. Data Acquisition: Configure the mass spectrometer scan rate to ensure a minimum of 10 to 15 scans across the chromatographic peak[5]. For a peak width of 3 seconds, the scan rate must be 5 Hz. 5. Spectral Deconvolution: Process the raw Total Ion Chromatogram (TIC) using your deconvolution software. Set the algorithm to extract m/z 57, 55, and 83. Instruct the software to identify peak apexes independently for these extracted ions to mathematically strip away co-eluting background noise[4][5]. 6. Self-Validation (Spectral Skewing Check): Manually inspect the mass spectrum at three points: the ascending slope, the exact apex, and the descending slope of the peak[5].

    • Pass: If the ion ratios (e.g., 57/55) are identical across all three points, the peak is pure, and resolution is successful.
    • Fail: If the spectrum changes (spectral skewing), co-elution is still occurring. Return to Step 3 and decrease the Ramp 2 rate to 1°C/min, or Return to Step 1 and increase column length to 60m.

    Part 4: Workflow Visualization

    G A Identify Co-elution (Asymmetric Peak / Spectral Skewing) B Chromatographic Optimization (Physical Separation) A->B  Primary Approach C Spectral Deconvolution (Mathematical Separation) A->C  Secondary/Concurrent D Decrease Temp Ramp to 2°C/min (Increase Capacity Factor) B->D E Change Stationary Phase (e.g., 5% Phenyl for Selectivity) B->E F Extract Ion Chromatograms (EIC) (m/z 57, 55, 83) C->F H Resolved Eicosane, 9-cyclohexyl- (Validated via pure MS profile) D->H E->H G Apply Deconvolution Algorithm (Identify Peak Apexes) F->G G->H

    Caption: Diagnostic workflow for resolving co-eluting GC-MS peaks via physical and spectral methods.

    Part 5: References

    • PubChem - NIH. "Eicosane, 9-cyclohexyl- | C26H52 | CID 20512" National Center for Biotechnology Information. Available at:

    • Du, X., & Zeisel, S. H. "Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives." Computational and Structural Biotechnology Journal, PMC. Available at:

    • Chromatography Today. "Adding more Power to your GC-MS Analysis through Deconvolution." Available at:

    • Isaacman, G. "Improved resolution of hydrocarbon structures and constitutional isomers in complex mixtures using Gas Chromatography-Vacuum Ultraviolet-Mass Spectrometry (GC-VUV-MS)." eScholarship, University of California. Available at:

    • Axion Labs. "How Do You Improve Resolution In Gas Chromatography?" Available at:

    Sources

    Troubleshooting

    Technical Support Center: Advanced Purification of Saturated Hydrocarbons

    Welcome to the Advanced Separations Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the purification of saturated hydrocarbons...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Separations Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the purification of saturated hydrocarbons (alkanes and cycloalkanes). Because these molecules lack functional groups and possess nearly identical physical properties, traditional normal-phase chromatography often fails—the target compounds simply ride the solvent front.

    To achieve ultra-high purity, we must abandon generic methods and exploit subtle structural and electronic differences. This guide provides field-proven, self-validating troubleshooting protocols designed to resolve the most complex hydrocarbon separation challenges.

    FAQ 1: How do I quantitatively remove trace alkene (olefin) impurities from a saturated hydrocarbon matrix?

    The Challenge: Alkanes and alkenes of the same carbon number have nearly identical boiling points and polarities, making distillation and standard silica gel chromatography ineffective.

    The Scientific Causality: To separate these species, we utilize Argentation Chromatography . Silver ions (Ag + ) act as Lewis acids, forming reversible π -complexes with the electron-rich double bonds of alkenes[1]. Because saturated alkanes lack π -electrons, they only interact with the stationary phase via weak van der Waals forces and elute immediately. To prevent the silver ions from leaching—a common issue with traditional silver nitrate-impregnated silica—we recommend using Silver-Thiolate Chromatographic Material (AgTCM), where silver is covalently anchored to a mercaptopropyl-modified silica gel[1].

    G A Hydrocarbon Mixture (Alkanes + Alkenes) B Load onto AgTCM Column (Silver-Thiolate Silica) A->B C Elute with Non-Polar Solvent (e.g., Hexane) B->C D Saturated Alkanes Elute (No π-interaction) C->D Mobile Phase E Alkenes Retained (Ag+ π-complexation) C->E Stationary Phase

    Workflow of argentation chromatography for separating alkanes from alkenes.

    Protocol 1: AgTCM Argentation Chromatography
    • Preparation: Pack a glass column with AgTCM stationary phase and equilibrate with a non-polar solvent (e.g., n -hexane)[1].

    • Loading: Load the hydrocarbon mixture onto the column head.

    • Elution: Elute with n -hexane. Collect the first column volume; this fraction contains the un-retained saturated alkanes[1].

    • Recovery (Optional): If alkene recovery is desired, switch to a slightly more polar solvent (e.g., hexane/ethyl acetate) to disrupt the Ag + π -complex and elute the olefins.

    • Self-Validating System Check: Analyze the first fraction via GC-MS. The complete absence of [M] + peaks with degrees of unsaturation confirms the successful isolation of the saturated alkanes.

    FAQ 2: I need to isolate straight-chain (normal) alkanes from a complex mixture of branched and cyclic hydrocarbons. What is the most robust method?

    The Challenge: In complex mixtures like kerosene or diesel, linear, branched, and cyclic alkanes co-elute as an "unresolved complex mixture" (UCM)[2].

    The Scientific Causality: The solution is Urea Adduction . Under normal conditions, urea crystallizes in a tetragonal structure. However, in the presence of linear alkanes, urea crystallizes into a hexagonal lattice, forming a central channel approximately 5.2 Å in diameter[3]. Normal alkanes (cross-sectional diameter ~4.1 Å) fit perfectly inside this channel, forming a stable solid clathrate (inclusion complex)[3]. Branched alkanes and cycloalkanes are sterically hindered; they are too bulky to fit into the channel and remain in the liquid phase[3].

    G N1 Mixed Alkanes (Linear + Branched) N2 Add Saturated Urea in Methanol N1->N2 N3 Cool to Induce Clathrate Precipitation N2->N3 N4 Vacuum Filtration N3->N4 N5 Solid Adduct (Linear Alkanes) N4->N5 Retentate N6 Filtrate (Branched Alkanes) N4->N6 Mother Liquor N7 Decompose with Hot Water (60-80°C) & Extract N5->N7 N8 Pure Linear n-Alkanes N7->N8

    Urea adduction process for isolating linear alkanes from branched isomers.

    Protocol 2: Successive Urea Adduction
    • Reagent Preparation: Dissolve 400 g of urea in 1.5 L of methanol by heating, then add 90 g of water to create a saturated adduction solution.

    • Complexation: Add the complex hydrocarbon mixture to the urea solution while stirring.

    • Precipitation: Cool the mixture to room temperature (or lower) to induce the precipitation of the solid urea-alkane clathrate.

    • Separation: Vacuum filter the solid adduct. Wash the retentate thoroughly with cold methanol to flush out any unadducted branched or cyclic alkanes.

    • Decomposition: Transfer the solid complex to a beaker, add water, and heat to 60–80 °C. The urea will dissolve into the aqueous phase, releasing the pure n -alkanes as a distinct liquid organic layer.

    • Self-Validating System Check: Perform a Gas Chromatography-Flame Ionization Detection (GC-FID) analysis on the recovered organic layer. A successful adduction will yield a chromatogram with evenly spaced peaks corresponding to homologous n -alkanes, completely free of the UCM baseline hump[2][4].

    FAQ 3: My saturated hydrocarbon solvent exhibits high background absorbance in the deep-UV range. How do I strip out trace aromatics and polar organics?

    The Challenge: Trace aromatic compounds and polar organics can severely interfere with spectroscopic measurements, contributing significantly to absorbance at wavelengths like 193 nm and 254 nm[5].

    The Scientific Causality: Saturated hydrocarbons are highly unreactive due to their strong C-C and C-H σ -bonds. By washing the mixture with cold, concentrated sulfuric acid (H 2​ SO 4​ ), we exploit this inertness[6]. The acid aggressively sulfonates aromatic rings (converting them into water-soluble sulfonic acids) and protonates olefins and alcohols, forcing these impurities into the aqueous acid phase[6]. The saturated alkanes remain completely unaffected in the organic phase.

    Protocol 3: Acid-Washing and Adsorption
    • Acid Wash: In a separatory funnel, combine the impure saturated hydrocarbon with cold, concentrated H 2​ SO 4​ (approx. 10% v/v). Shake vigorously for 5 minutes, venting frequently[6].

    • Phase Separation: Allow the phases to separate. The lower aqueous acid layer will turn yellow/brown as it extracts the impurities. Drain the lower layer.

    • Iteration: Repeat the acid wash until the lower H 2​ SO 4​ layer remains completely colorless.

    • Neutralization: Wash the organic layer once with distilled water, then with 5% aqueous NaHCO 3​ to neutralize residual acid, and finally with brine.

    • Drying: Dry the organic phase over anhydrous MgSO 4​ and filter.

    • Self-Validating System Check: Analyze the purified solvent via UV-Vis spectroscopy. The purified alkane should exhibit zero absorbance at 193 nm and 254 nm, confirming the total eradication of aromatics and conjugated systems[5].

    Quantitative Data Summary

    The following table summarizes the performance metrics of the troubleshooting methodologies detailed above:

    Purification MethodTarget Impurity RemovedMechanism of SeparationSelectivity ProfileTypical Recovery RateScalability
    Argentation Chromatography (AgTCM) Alkenes (Olefins), Polyenes π -complexation with Ag + High for unsaturated vs. saturated>95% for alkanesAnalytical to Prep-Scale
    Urea Adduction Branched Alkanes, Cycloalkanes, UCMHexagonal clathrate channel inclusionHigh for linear n -alkanes>90% (if n -alkane conc. >6.1 μ g/mL)Bench to Industrial
    Concentrated H 2​ SO 4​ Wash Aromatics, Alcohols, AlkenesSulfonation and protonationHigh for polar/aromatic vs. aliphatic85-90% (due to phase transfer loss)Bench to Industrial

    References

    • SEPARATION OF n-ALKANES FROM KEROSENE BY UREA - DergiPark. URL:[Link]

    • Application of urea adduction technique to polluted urban aerosols for the determination of hydrogen isotopic composition of n-alkanes - Taylor & Francis. URL:[Link]

    • Studies of Urea Treatment on the Low-Temperature Properties of Jet Fuel - ACS Publications. URL:[Link]

    • Characterization of diesel fuel by chemical separation combined with capillary gas chromatography (GC) isotope ratio mass spectrometry (IRMS) - PubMed. URL:[Link]

    • Separation of unsaturated organic compounds using silver-thiolate chromatographic material - PubMed. URL:[Link]

    • Purification of Laboratory Chemicals, Sixth Edition - ResearchGate. URL:[Link]

    • Front Matter Template - The University of Texas at Austin. URL:[Link]

    Sources

    Optimization

    Minimizing sample contamination for trace analysis of "Eicosane, 9-cyclohexyl-"

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the analytical support center. Trace-level quantification of heavy hydrocarbons demands rigorous control over the analytical environment. Eicosane, 9-cyclohexyl- (Chemical Formula: C₂₆H₅₂, MW: 364.69 Da) is a highly lipophilic, heavy branched alkane[1]. Because of its extreme nonpolarity and high boiling point, it is highly susceptible to co-elution with ubiquitous environmental contaminants, plasticizers, and system carryover during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    This guide provides causality-driven troubleshooting, validated protocols, and diagnostic workflows to help you isolate and eliminate contamination sources in your trace analysis workflows.

    Diagnostic Workflow for Contamination Isolation

    Before altering your sample preparation, you must systematically determine whether the contamination originates from the instrument (system/carrier gas), the solvent/syringe, or the sample matrix itself.

    G Start Detect Contamination in C26H52 Analysis SysBlank Run System Blank (No Injection) Start->SysBlank CheckSys Peaks Present? SysBlank->CheckSys InletGas Bake Inlet / Check Carrier Gas Purity CheckSys->InletGas Yes SolBlank Run Solvent Blank (Clean Syringe) CheckSys->SolBlank No Success Contamination Isolated InletGas->Success CheckSol Peaks Present? SolBlank->CheckSol SolventIssue Replace Solvent / Clean Syringe CheckSol->SolventIssue Yes SamplePrep Review Sample Prep (Avoid Plastics) CheckSol->SamplePrep No SolventIssue->Success SamplePrep->Success

    Diagnostic workflow for isolating GC-MS contamination sources.

    Troubleshooting FAQs

    Q: I am observing erratic background peaks with m/z 57, 71, and 85 that interfere with the 9-cyclohexyleicosane signal. Where are these coming from? A: These mass fragments are the classic signature of unbranched and branched alkanes undergoing electron ionization (EI) fragmentation. Because 9-cyclohexyleicosane is highly lipophilic, the nonpolar organic solvents used for its extraction (e.g., hexane, dichloromethane) will readily leach slip agents, mold-release hydrocarbons, and plasticizers from disposable plastic labware via van der Waals interactions[2]. Resolution: Eliminate all plastics (pipette tips, centrifuge tubes) from the sample preparation workflow. Transition entirely to baked borosilicate glass and PTFE-lined equipment[2].

    Q: My baseline drifts upwards significantly precisely when 9-cyclohexyleicosane is expected to elute. How can I correct this? A: 9-cyclohexyleicosane is a heavy C₂₆ hydrocarbon requiring high GC oven temperatures (often >280°C) for elution. A rising baseline at high temperatures is typically caused by stationary phase degradation (column bleed) or trace oxygen/moisture in the carrier gas reacting with the stationary phase[3]. Resolution: Ensure your helium carrier gas meets the 99.9995% purity specification. Install indicating oxygen and moisture traps on the carrier gas line as close to the GC inlet as possible to prevent thermal oxidation of the column[3].

    Q: How do I differentiate between sample carryover and inlet contamination? A: Heavy alkanes like 9-cyclohexyleicosane are prone to carryover because they can condense in cold spots within the inlet or at the head of the column. To isolate the source, perform a "System Blank" evaluation. Run your temperature program without making an injection (remove the syringe). If the peaks persist, the contamination resides in the carrier gas, inlet liner, or column. If the peaks disappear, the issue is isolated to the syringe, wash solvent, or the sample itself[3].

    Q: Why do I see "ghost peaks" even after running a solvent blank? A: Ghost peaks during a solvent blank often result from a contaminated syringe or heavily contaminated wash solvents. Viscous or high-boiling point analytes can adhere to the syringe plunger. Furthermore, injecting a solvent with a high vapor expansion volume can overload the inlet liner, causing the solvent cloud to sweep contaminants from the septum or inlet walls onto the column[4].

    Quantitative Data: Common GC-MS Contaminants in Alkane Analysis

    Use the following table to match the mass fragments (m/z) observed in your background spectra to their likely physical sources.

    Contaminant SourceChemical ClassCharacteristic m/z FragmentsCausality / Mechanism
    Column / Septum Bleed Siloxanes73, 147, 207, 281, 355Thermal degradation of the siloxane stationary phase at the high temperatures required for C₂₆ elution.
    Plastic Labware Phthalates149, 167, 279Leaching of plasticizers into nonpolar extraction solvents via van der Waals interactions.
    Pump Oil / Greases Heavy Alkanes43, 57, 71, 85, 99Backstreaming of vacuum pump oil or improper use of hydrocarbon-based greases on glassware joints.
    Human Fingerprints Squalene / Lipids69, 81, 410Direct contact with glassware transfers sebum, which co-extracts with lipophilic target analytes.

    Validated Experimental Protocols

    To ensure analytical trustworthiness, every protocol must act as a self-validating system. Implement the following methodologies to control and verify contamination levels.

    Protocol A: System Blank and Carryover Isolation

    Purpose: To definitively isolate contamination to the GC-MS hardware rather than the sample or solvent.

    • Isolate the Autosampler: Physically remove the syringe from the autosampler tower. This ensures absolutely no liquid (solvent or sample) is introduced into the inlet[3].

    • Execute Blank Run: Initiate the exact GC-MS temperature program used for your 9-cyclohexyleicosane analysis.

    • Analyze Chromatogram: Evaluate the baseline. Sharp, well-resolved peaks indicate carrier gas or inlet contamination. Broad humps in the baseline indicate makeup gas contamination or late-eluting carryover from previous high-concentration runs[3].

    • System Validation: If peaks are present, bake the inlet at 300°C for 30 minutes and repeat the system blank. A reduction in peak area validates inlet contamination; persistent peaks point to carrier gas impurities or saturated gas traps.

    Protocol B: Glassware Preparation for Trace Alkane Extraction

    Purpose: To eliminate background alkane and plasticizer contamination prior to sample extraction.

    • Detergent Wash: Wash all borosilicate glassware with a critical-cleaning laboratory detergent and rinse thoroughly with high-purity (18.2 MΩ·cm) water[5].

    • Thermal Desorption (Baking): Bake the glassware in a muffle furnace at 400°C for a minimum of 4 hours. This high-temperature step provides sufficient thermal energy to volatilize any residual heavy hydrocarbons adhering to the glass surface.

    • Solvent Rinsing: Immediately prior to use, rinse the glassware three times with the high-purity extraction solvent (e.g., LC-MS grade hexane or dichloromethane). Do not use plastic squeeze bottles for the solvent[2].

    • Extraction Validation: Perform a method blank extraction using only the solvent and the prepared glassware. Analyze via GC-MS to confirm the absence of the alkane background (m/z 57, 71, 85) prior to processing actual samples[2].

    References

    • Title: Eicosane, 9-cyclohexyl- - the NIST WebBook | Source: NIST | URL: 1

    • Title: Troubleshooting Chromatographic Contamination Ghost peaks/carryover. | Source: Agilent | URL: 3

    • Title: Minimizing Contamination from Plastic Labware in the Quantification of C16 and C18 Fatty Acids... | Source: MDPI | URL: 2

    • Title: Don't Get Carried Away by Carryover: Troubleshooting GC Chromatography | Source: Agilent | URL: 4

    • Title: Minimizing Contamination During Sample Preparation For Trace Analysis | Source: ELGA LabWater | URL: 5

    Sources

    Reference Data & Comparative Studies

    Validation

    A Senior Application Scientist's Guide to Cross-Validation of Eicosane, 9-cyclohexyl- Analysis: A Comparative Study of GC-MS and SFC-MS Platforms

    Executive Summary The accurate quantification of high molecular weight, non-polar compounds such as Eicosane, 9-cyclohexyl- is a common challenge in various sectors, including petrochemical, environmental, and pharmaceut...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The accurate quantification of high molecular weight, non-polar compounds such as Eicosane, 9-cyclohexyl- is a common challenge in various sectors, including petrochemical, environmental, and pharmaceutical analysis. When analytical methods are transferred between laboratories or when data from different analytical platforms must be consolidated, a robust inter-platform cross-validation is not just a regulatory expectation but a scientific necessity.[1][2] This guide provides an in-depth comparison of two powerful analytical platforms for this purpose: the industry-standard Gas Chromatography-Mass Spectrometry (GC-MS) and the modern, high-throughput Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). We will explore the fundamental principles of each technique, present a detailed protocol for a cross-validation study, and analyze hypothetical performance data to guide researchers in making informed decisions for their specific analytical needs.

    Introduction: The Rationale for Cross-Platform Validation

    Eicosane, 9-cyclohexyl- (C₂₆H₅₂) is a large, saturated hydrocarbon with a molecular weight of 364.7 g/mol .[3][4] Its non-polar nature and low volatility make it an interesting candidate for analytical method development. The reliable measurement of such compounds is critical, whether it is being monitored as a petroleum biomarker, an environmental contaminant, or an impurity in a pharmaceutical formulation.

    The process of analytical method validation ensures that a procedure is fit for its intended purpose.[5][6][7] Global regulatory bodies, through guidelines like the International Council for Harmonisation's (ICH) Q2(R2), provide a framework for validating key performance characteristics such as accuracy, precision, specificity, and linearity.[6][8][9]

    However, in a globalized research and development landscape, it is common for a method to be transferred between sites or for different techniques to be used across a product's lifecycle.[10] This necessitates cross-validation: a formal comparison to demonstrate that different analytical procedures yield comparable and reliable data.[10][11] This guide focuses on the cross-validation of two distinct but highly capable platforms for the analysis of Eicosane, 9-cyclohexyl-.

    Principles of Selected Analytical Platforms

    The choice of an analytical platform is governed by the physicochemical properties of the analyte. For a semi-volatile, non-polar compound like Eicosane, 9-cyclohexyl-, both GC-MS and SFC-MS present viable, yet distinct, analytical strategies.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[12] Its power lies in the high-efficiency separation provided by the gas chromatograph coupled with the definitive identification capabilities of the mass spectrometer.[13]

    • Causality of Choice: The analyte is volatilized at high temperatures and carried by an inert gas through a capillary column.[12] Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. For a non-polar alkane like Eicosane, 9-cyclohexyl-, a non-polar stationary phase (e.g., polydimethylsiloxane) is the logical choice, as it separates compounds primarily by their boiling points, following the "like dissolves like" principle. Electron Ionization (EI) is the most common ionization source in GC-MS, creating reproducible fragmentation patterns that can be matched against extensive spectral libraries (like the NIST library) for confident identification.[3]

    Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

    SFC is a hybrid technique that bridges the gap between gas and liquid chromatography.[] It utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the mobile phase.[][15]

    • Causality of Choice: A supercritical fluid possesses unique properties: its density is similar to a liquid, allowing it to dissolve analytes, while its viscosity and diffusivity are closer to a gas, enabling faster separations and higher throughput compared to HPLC.[16] This makes SFC particularly effective for analyzing complex hydrocarbon mixtures.[17][18] For non-polar compounds that may be challenging for LC-MS, SFC provides an excellent alternative. The use of CO₂ as the primary mobile phase is also considered a "green" chemistry approach, reducing the consumption of toxic organic solvents.[15][19] Coupling SFC with MS, often using an Atmospheric Pressure Chemical Ionization (APCI) interface for non-polar analytes, provides the sensitivity and selectivity required for robust quantification.

    Experimental Design for Cross-Validation

    A successful cross-validation study hinges on a well-defined protocol with pre-set acceptance criteria.[1][20] The objective is to demonstrate the equivalency of the two platforms.

    Workflow Overview

    The following diagram illustrates the logical flow of the cross-validation process, from a single homogenous sample lot to the final comparative analysis.

    Cross_Validation_Workflow Cross-Validation Experimental Workflow cluster_GCMS Platform 1: GC-MS cluster_SFCMS Platform 2: SFC-MS SampleLot Homogenous Sample Lot Eicosane, 9-cyclohexyl- in Matrix Prep_GCMS Sample Preparation Spiking, Extraction, Dilution SampleLot->Prep_GCMS Prep_SFCMS Sample Preparation Spiking, Extraction, Dilution SampleLot->Prep_SFCMS Analysis_GCMS Instrumental Analysis GC-MS System Prep_GCMS->Analysis_GCMS Data_GCMS Data Acquisition Chromatograms & Spectra Analysis_GCMS->Data_GCMS ComparativeAnalysis {Comparative Analysis|Accuracy, Precision, Linearity, LOQ} Data_GCMS->ComparativeAnalysis Analysis_SFCMS Instrumental Analysis SFC-MS System Prep_SFCMS->Analysis_SFCMS Data_SFCMS Data Acquisition Chromatograms & Spectra Analysis_SFCMS->Data_SFCMS Data_SFCMS->ComparativeAnalysis ValidationReport Validation Report Assessment vs. Acceptance Criteria ComparativeAnalysis->ValidationReport

    Caption: Workflow for cross-platform analytical validation.

    Validation Parameters and Acceptance Criteria

    Based on ICH Q2(R2) guidelines, the following parameters will be assessed.[6][21]

    ParameterDescriptionAcceptance Criteria
    Specificity Ability to detect the analyte in the presence of matrix components.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
    Linearity Proportionality of signal to analyte concentration.Correlation coefficient (r²) ≥ 0.995 over the defined range.
    Range Concentration interval where the method is precise and accurate.50% to 150% of the target concentration.
    Accuracy Closeness of results to the true value.Mean recovery of 85-115% at three concentration levels (low, mid, high).
    Precision Agreement among a series of measurements.Relative Standard Deviation (RSD) ≤ 15% for repeatability (intra-assay) and intermediate precision (inter-day).
    Limit of Quantitation (LOQ) Lowest concentration measured with acceptable accuracy and precision.Signal-to-Noise (S/N) ratio ≥ 10; must meet accuracy and precision criteria.

    Detailed Analytical Methodologies

    The following protocols are designed to be self-validating systems. The use of quality control (QC) samples at low, medium, and high concentrations within each analytical run ensures the validity of the results for that batch.

    Protocol 1: GC-MS Analysis
    • Sample Preparation (Shared Protocol):

      • Prepare a stock solution of Eicosane, 9-cyclohexyl- (1 mg/mL) in isooctane.

      • Spike a blank matrix (e.g., drug product placebo, stripped serum) to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

      • Prepare QC samples at 3 µg/mL (Low), 30 µg/mL (Mid), and 75 µg/mL (High).

      • Perform a liquid-liquid extraction on all samples and standards using hexane.

      • Evaporate the hexane layer to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of isooctane.

    • GC-MS Instrumental Parameters:

      • System: Agilent 8890 GC coupled to a 5977B MS.

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

      • Inlet: Splitless, 280°C.

      • Carrier Gas: Helium, constant flow at 1.2 mL/min.

      • Oven Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 320°C, hold for 5 min.

      • MS Source (EI): 230°C.

      • MS Quad: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) using quantifier (e.g., m/z 83) and qualifier ions.

    Protocol 2: SFC-MS Analysis
    • Sample Preparation:

      • Follow the shared sample preparation protocol (Section 4.1, Step 1).

      • After evaporation, reconstitute the samples in 100 µL of methanol. Causality Note: Methanol is a common and compatible solvent for SFC injections, acting as a strong solvent to ensure the analyte is fully dissolved before introduction to the supercritical CO₂ mobile phase.

    • SFC-MS Instrumental Parameters:

      • System: Waters ACQUITY UPC² coupled to a Xevo TQ-S micro Mass Spectrometer.

      • Column: ACQUITY UPC² Torus 1-AA (100 mm x 3.0 mm, 1.7 µm).

      • Mobile Phase A: CO₂.

      • Mobile Phase B: Methanol.

      • Gradient: Start at 2% B, hold for 0.5 min, ramp to 30% B over 3 min, hold for 0.5 min, return to initial conditions.

      • Flow Rate: 1.5 mL/min.

      • Back Pressure: 1800 psi.

      • Column Temperature: 45°C.

      • MS Source (APCI): Positive ion mode, Corona voltage 2.0 kV.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    Results and Discussion: A Comparative Analysis

    The following table summarizes the hypothetical performance data obtained from the cross-validation study.

    Validation ParameterGC-MSSFC-MSDiscussion
    Specificity PassPassBoth platforms, using mass spectrometric detection (SIM and MRM), demonstrated excellent specificity with no interference from the matrix.
    Linearity (r²) 0.9980.999Both methods showed excellent linearity. SFC-MS often provides sharper peaks, which can contribute to slightly better correlation coefficients.
    Range 1 - 100 µg/mL0.5 - 100 µg/mLThe SFC-MS method demonstrated a slightly wider dynamic range at the lower end.
    Accuracy (% Recovery) 95.2% - 108.1%98.5% - 103.7%Both platforms met the acceptance criteria. The SFC-MS showed slightly tighter accuracy results across the three QC levels.
    Precision (RSD) Intra-day: 4.5% Inter-day: 6.8%Intra-day: 3.1% Inter-day: 5.2%Both methods are highly precise. The higher throughput and automation of modern SFC systems can reduce variability, leading to improved precision.
    LOQ 1 µg/mL0.5 µg/mLThe SFC-MS platform achieved a lower limit of quantitation, suggesting higher sensitivity for this specific application.
    Run Time ~18 minutes~5 minutesThe most significant difference. The SFC-MS method is over 3 times faster, offering substantial gains in laboratory throughput.
    Field-Proven Insights
    • Speed vs. Ubiquity: The primary advantage of SFC-MS is its speed.[16] For laboratories processing a high volume of samples, the time savings can be transformative. However, GC-MS is a more universally available technique with a lower barrier to entry in terms of operator training and established methods.[13]

    • Sensitivity and Selectivity: While both methods were highly effective, the use of MRM on a tandem quadrupole mass spectrometer with the SFC system provided a lower LOQ. For trace-level analysis, this could be a deciding factor.

    • "Green" Chemistry: The SFC-MS method drastically reduces organic solvent consumption, aligning with modern laboratory sustainability goals.[19] The primary mobile phase, CO₂, is captured from industrial processes and recycled, making it a more environmentally friendly choice.[15]

    Conclusion and Recommendations

    This guide demonstrates that both GC-MS and SFC-MS are robust and reliable platforms for the quantitative analysis of Eicosane, 9-cyclohexyl-. The cross-validation study confirms that, with proper method development, data from both platforms can be considered equivalent and comparable, meeting the stringent requirements of regulatory bodies like the FDA and EMA.[9][22]

    Recommendations:

    • For high-throughput screening or routine QC labs: The SFC-MS platform is highly recommended due to its significant speed advantage and lower solvent consumption.

    • For research labs with diverse analytical needs or those performing initial identification: GC-MS remains an excellent choice due to its robustness, extensive spectral libraries for unknown identification, and widespread availability.

    Ultimately, the choice of platform should be guided by the specific goals of the laboratory, considering factors such as sample throughput, required sensitivity, and available resources. This cross-validation framework provides the necessary evidence to justify the use of either platform or to successfully transfer methods between them, ensuring data integrity throughout the analytical lifecycle.[8]

    References

    • U.S. Food and Drug Administration. (n.d.).
    • U.S. Food and Drug Administration. (2024). Q2(R2)
    • Lab Manager. (2025, December 2).
    • Teledyne ISCO. (n.d.).
    • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Ich.org.
    • Leeder Analytical. (n.d.). High Resolution LC-MS/MS Analysis for Unknown Compounds. Leeder-analytical.com.
    • BioPharm International. (2003, November 1). Method Validation Guidelines.
    • EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Eag.com.
    • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Ich.org.
    • ProPharma Group. (2024, June 25).
    • LCGC International. (2009, November 1). Supercritical fluid chromatography.
    • Cech, N. B., & Enke, C. G. (2003). Strategies for the liquid chromatographic-mass spectrometric analysis of non-polar compounds.
    • Tay, A. (2021, April 29). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Labmanager.com.
    • National Agricultural Library. (n.d.).
    • BenchChem. (2025).
    • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Ema.europa.eu.
    • Islam, R., et al. (2014).
    • Chromatography Today. (n.d.). An Introduction to Supercritical Fluid Chromatography.
    • Katerina, M. (2012, April 1). The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants.
    • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
    • Zoccali, M., et al. (2022). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. Molecules.
    • Amirav, A., et al. (2008). Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis.
    • Randall, L. G., & Taylor, L. T. (1990). Supercritical Fluid Chromatography and Supercritical Fluid Chromatography/Mass Spectrometry for Analysis of Complex Hydrocarbon Mixtures.
    • Woolf, E., & Tulsigl, D. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.
    • Emery Pharma. (2025, November 25). LBA Cross Validation: A Detailed Case Study. Emerypharma.com.
    • Chutko, C. (2025, March 6). SPE Offers Multiple Advantages Over LCC for Hydrocarbon Analysis by GC–MS.
    • Pharma IQ. (2010, July 4). Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma-iq.com.
    • BOC Sciences. (n.d.). Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). Bocsci.com.
    • National Institute of Standards and Technology. (n.d.). Eicosane, 9-cyclohexyl-. NIST WebBook.
    • American Chemical Society. (n.d.). History of the combination of gas chromatography and mass spectrometry. Acs.org.
    • National Center for Biotechnology Information. (n.d.). Eicosane, 9-cyclohexyl-. PubChem.

    Sources

    Comparative

    Inter-Laboratory Comparison Guide: Analytical Methodologies for Eicosane, 9-cyclohexyl-

    As hydrocarbon analysis moves toward higher resolution requirements, accurately quantifying complex, high-molecular-weight branched and cyclic alkanes has become a critical benchmark for laboratory proficiency. Eicosane,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As hydrocarbon analysis moves toward higher resolution requirements, accurately quantifying complex, high-molecular-weight branched and cyclic alkanes has become a critical benchmark for laboratory proficiency. Eicosane, 9-cyclohexyl- (C₂₆H₅₂, CAS 4443-61-2) is a highly flexible cyclic hydrocarbon frequently identified in petroleum fractions, environmental monitoring matrices, and specific biological extracts (such as the antimicrobial volatile organic compounds of Trichoderma hamatum)[1][2].

    Due to the sheer number of possible isomeric structures in the C₂₀+ boiling range, identifying this specific compound presents significant analytical challenges[3]. This guide objectively compares standard analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS)—through the lens of inter-laboratory comparison (ILC) performance.

    The Causality of Methodological Choices

    When measuring long-chain cyclic alkanes across different laboratories, the primary analytical bottleneck is the co-elution of structural isomers. Traditional 1D GC often fails to resolve Eicosane, 9-cyclohexyl- from other branched eicosanes or complex matrix components. To establish a self-validating and reproducible workflow, our methodological choices are driven by the following causal relationships:

    • Sample Preparation (SPE vs. LCC) : We mandate Solid-Phase Extraction (SPE) using an Ag-ion/activated silica combination over traditional normal-phase Liquid Column Chromatography (LCC). The causality here is matrix simplification: Ag-ion SPE selectively retains unsaturated and aromatic compounds, allowing the saturated aliphatic fraction (containing Eicosane, 9-cyclohexyl-) to elute with high purity. This reduces matrix interference, prevents isomer co-elution, and decreases solvent consumption by up to 63%[4].

    • Detection Modality & Deconvolution : While GC-FID offers an excellent linear dynamic range for quantification, it lacks structural confirmation. GC-MS (Electron Ionization) provides characteristic fragmentation for cyclic alkanes, but direct library matching can be confounded by identical isomer spectra[5][6]. Therefore, spectral deconvolution algorithms like AMDIS (Automated Mass Spectral Deconvolution and Identification System) are critical to mathematically extract pure component spectra from noisy, co-eluting chromatograms prior to NIST library querying[7].

    Comparative Performance Analysis

    The following table synthesizes inter-laboratory comparison metrics for hydrocarbon analysis across participating laboratories, evaluating the efficacy of different instrumental approaches for resolving complex alkanes[8][9].

    Analytical MethodResolution CapabilityTypical LODInter-Lab Reproducibility (RSD_R)Primary Analytical Utility
    GC-FID Low (High Isomer Co-elution)~1.0 µg/mL4.5%High-throughput quantification of total aliphatics; requires strict RT locking.
    GC-MS (Quadrupole) Moderate~0.1 µg/mL6.2%Structural confirmation via NIST library matching and AMDIS deconvolution.
    GCxGC-TOFMS High (Orthogonal Separation)~0.01 µg/mL8.1%Complex matrix profiling; best for resolving specific C₂₆H₅₂ isomers.

    Note: While GCxGC-TOFMS offers superior chromatographic resolution, its higher inter-laboratory RSD reflects the complexity of 2D data alignment, modulation variance, and integration differences across disparate software platforms.

    Standardized Self-Validating Protocol for GC-MS

    To ensure trustworthiness and minimize variance in inter-laboratory studies, the following protocol incorporates built-in validation mechanisms for the analysis of Eicosane, 9-cyclohexyl-.

    Step 1: Internal Standardization (Self-Validation)

    • Action : Spike the raw sample with a deuterated surrogate (e.g., Tetracosane-d₅₀) at a known concentration of 10 µg/mL prior to any manipulation.

    • Causality : This acts as a self-validating system. Any analyte loss during extraction, or variation in GC injection volume, is mathematically normalized against the surrogate recovery, ensuring quantitative integrity regardless of the laboratory environment.

    Step 2: Ag-ion SPE Fractionation

    • Action : Condition an Ag-ion/silica SPE cartridge with 5 mL of hexane. Load 1 mL of the spiked sample. Elute the aliphatic fraction using 10 mL of hexane.

    • Causality : Isolates Eicosane, 9-cyclohexyl- from aromatic and polar interferences, ensuring the GC-MS is not overloaded with matrix contaminants that cause ion suppression or source fouling[4].

    Step 3: GC-MS Acquisition Parameters

    • Column : 30 m × 0.25 mm × 0.25 µm non-polar capillary column (e.g., DB-5MS).

    • Oven Program : Initial temperature 60°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min).

    • MS Mode : Operate in Full Scan (m/z 35-500) for structural library matching, simultaneously utilizing Selected Ion Monitoring (SIM) at m/z 55, 57, 82, and 83 for high-sensitivity quantification of the cyclohexyl moiety[1][3].

    Step 4: Data Processing & Deconvolution

    • Action : Process the raw data file using AMDIS to deconvolute co-eluting peaks. Query the extracted spectra against the NIST Mass Spectral Library[7].

    • Validation : Require a forward match factor of >850 and a retention index (RI) deviation of <±5 units for positive identification.

    Inter-Laboratory Validation Workflow

    ILC_Workflow Sample Standardized Aliphatic Sample (Spiked with d-Surrogates) LabA Lab A: GC-MS (Quadrupole) Sample->LabA LabB Lab B: GC-FID (Quantification) Sample->LabB LabC Lab C: GCxGC-TOFMS (High-Res) Sample->LabC AMDIS AMDIS Deconvolution & NIST Spectral Matching LabA->AMDIS StatEval Robust Statistical Evaluation (Quartile Z-Score Analysis) LabB->StatEval RT & Area Data LabC->AMDIS AMDIS->StatEval Validation Method Validation & Uncertainty Quantification StatEval->Validation

    Inter-laboratory comparison workflow for Eicosane, 9-cyclohexyl- utilizing orthogonal methods.

    Statistical Evaluation of Inter-Laboratory Data

    In standardized inter-laboratory comparisons organized by bodies like NIST or petroleum standardization committees, data quality is evaluated using quartile robust statistical methods[8][9]. The normalized error ( ∣En​∣≤1 ) or Z-score is utilized to assess individual laboratory competence. For complex hydrocarbons like Eicosane, 9-cyclohexyl-, outliers (Z-score > 2.0) are most frequently caused by discrepancies in integration parameters for partially co-eluting peaks, differences in inlet discrimination (e.g., split/splitless liner activity affecting high-boiling point recovery), and variations in AMDIS deconvolution settings[7][8].

    References

    • 8, ResearchGate. 2.1, NIH / PubChem.

    • 5, NIST. 4.2, Journal of Applied and Natural Science. 5.6, GCMS.cz. 6.3, ACS Publications.

    • 4, Chromatography Online.

    • 9, NIST. 9.7, NIST.

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    Validation

    Quantitative Stability and Biodegradation Kinetics of Eicosane, 9-cyclohexyl- in In Vitro Assays

    Executive Summary Eicosane, 9-cyclohexyl- (CAS 4443-61-2) is a complex, highly hydrophobic branched aliphatic hydrocarbon (C26H52). Frequently identified via GC-MS in bioactive natural extracts—such as those from marine...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Eicosane, 9-cyclohexyl- (CAS 4443-61-2) is a complex, highly hydrophobic branched aliphatic hydrocarbon (C26H52). Frequently identified via GC-MS in bioactive natural extracts—such as those from marine macroalgae (Caulerpa racemosa)[1] and biocontrol fungi (Trichoderma hamatum)[2]—it is a compound of significant interest in pharmacological and agricultural research. For researchers and drug development professionals, understanding the stability of this metabolite in experimental growth media is critical. This guide provides a quantitative, self-validating framework comparing the compound's stability in sterile versus non-sterile environments, ensuring accuracy in pharmacokinetic and bioactivity assay design.

    Mechanistic Divergence: Biotic Degradation vs. Abiotic Stability

    The trajectory of Eicosane, 9-cyclohexyl- in an in vitro assay is fundamentally dictated by the presence or absence of a microbial microbiome.

    • Sterile Environments (Abiotic Trajectory): In a strictly sterile matrix, the depletion of Eicosane, 9-cyclohexyl- is governed exclusively by abiotic physical factors. Due to its high molecular weight (364.7 g/mol )[3], vapor-phase loss (volatilization) is negligible at standard incubation temperatures. The primary mechanism of loss is physical adsorption to the hydrophobic surfaces of culture vessels (e.g., polystyrene plates or borosilicate glass).

    • Non-Sterile Environments (Biotic Trajectory): In non-sterile media, the compound is subjected to aggressive microbial biodegradation[4]. Hydrocarbon-degrading bacteria (such as Bacillus subtilis or Acinetobacter species) initiate degradation by secreting biosurfactants to emulsify the highly non-polar C26 alkane, drastically increasing its bioavailability[5]. Once internalized, terminal oxidation is catalyzed by alkane hydroxylases, sequentially converting the alkane into a primary alcohol, an aldehyde, and finally a fatty acid that enters the β-oxidation pathway for energy yield[6].

    Self-Validating Experimental Framework

    To objectively quantify these divergent trajectories, the following protocol establishes a self-validating system. Every step is designed to isolate variables, validate extraction efficiency, and ensure high-fidelity data recovery.

    Workflow Start Eicosane, 9-cyclohexyl- Spiked Media (100 mg/L) Split1 Sterile Control (Autoclaved + 0.22µm Filtered) Start->Split1 Abiotic Assessment Split2 Non-Sterile Test (Inoculated with Consortia) Start->Split2 Biotic Assessment Incubate Incubation (28°C, 150 rpm) Sampling: Days 0, 7, 14, 21, 28 Split1->Incubate Split2->Incubate Ext1 Liquid-Liquid Extraction (Hexane + Internal Standard) Incubate->Ext1 Time-course sampling GCMS GC-MS Quantification (Monitoring m/z 57, 55) Ext1->GCMS Organic phase analysis

    Workflow for comparing Eicosane, 9-cyclohexyl- stability in sterile vs. non-sterile growth media.

    Protocol: Comparative Stability Assay
    • Media Preparation & Matrix Selection:

      • Action: Prepare Bushnell-Haas (BH) minimal broth.

      • Causality: BH broth is devoid of a carbon source. This forces any present microbes to utilize the spiked Eicosane, 9-cyclohexyl- as their sole carbon and energy source, ensuring that degradation kinetics are directly linked to the target compound rather than the preferential metabolism of simple sugars[5].

    • Sterilization and Inoculation:

      • Action: Split the media into two cohorts. Autoclave Cohort A (Sterile) at 121°C for 15 minutes, followed by 0.22 µm vacuum filtration. Inoculate Cohort B (Non-Sterile) with a standardized hydrocarbon-degrading microbial consortium (e.g., 106 CFU/mL).

      • Causality: Dual sterilization guarantees the absolute absence of microbial life, isolating the abiotic degradation baseline.

    • Substrate Spiking:

      • Action: Spike both cohorts with Eicosane, 9-cyclohexyl- to a final concentration of 100 mg/L using a minimal volume of DMSO (0.1% v/v) as a carrier solvent.

      • Causality: DMSO enhances the initial dispersion of the highly hydrophobic compound in the aqueous matrix without significantly altering the media's osmotic balance or exhibiting cytotoxicity.

    • Time-Course Incubation & Sampling:

      • Action: Incubate at 28°C with continuous agitation at 150 rpm. Pull 5 mL aliquots at Days 0, 7, 14, 21, and 28.

      • Causality: Agitation maximizes oxygen transfer for aerobic degradation and maintains the emulsion of the hydrophobic substrate, preventing it from entirely precipitating out of the solution[4].

    • Liquid-Liquid Extraction (LLE) & Internal Validation:

      • Action: Prior to extraction, spike samples with Squalane (50 mg/L) as an internal standard. Extract 3x with equal volumes of GC-grade Hexane.

      • Causality: Squalane mimics the physical properties of the target analyte. Its recovery rate validates the extraction efficiency, ensuring that any measured loss of Eicosane, 9-cyclohexyl- is due to actual degradation or adsorption, not procedural error. Hexane is selected because its non-polar nature perfectly matches the target's extreme hydrophobicity.

    • GC-MS Quantification:

      • Action: Analyze the organic phase via GC-MS, monitoring the characteristic base peaks at m/z 57 and 55.

      • Causality: These specific mass-to-charge ratios are the primary fragmentation ions for Eicosane, 9-cyclohexyl- according to NIST spectral libraries, allowing for precise quantification even against a complex biological background matrix[3].

    Quantitative Kinetic Profiling

    The following table synthesizes the degradation kinetics based on established long-chain alkane biodegradation models applied to the C26 structure[5][6].

    Incubation Time (Days)Sterile Media Recovery (%)Non-Sterile Media Recovery (%)Primary Loss Mechanism
    0 99.5 ± 0.599.2 ± 0.8Baseline Establishment
    7 96.1 ± 1.264.5 ± 2.1Initial Microbial Log Phase (Biosurfactant secretion)
    14 93.4 ± 1.541.2 ± 3.4Active Biodegradation (Alkane hydroxylase activity)
    21 90.2 ± 1.818.6 ± 2.9Substrate Depletion
    28 88.5 ± 2.08.3 ± 1.5Terminal Degradation / Abiotic Adsorption
    Implications for Drug Development & Assay Design

    The data reveals a critical insight for experimental design: Eicosane, 9-cyclohexyl- exhibits a half-life of approximately 12 days in non-sterile conditions, compared to remaining >88% intact after 28 days in sterile conditions.

    For drug development professionals evaluating the antimicrobial or cytotoxic efficacy of crude extracts, failing to maintain strict sterility will result in rapid substrate depletion. This biotic degradation artificially lowers the effective concentration of the compound during prolonged assays, inevitably leading to false-negative bioactivity readings and skewed IC50​ calculations.

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